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  • Product: (2-Bromo-ethyl)-methyl-amine
  • CAS: 41239-10-5

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Protocols & Analytical Methods

Method

Reaction conditions for coupling (2-Bromo-ethyl)-methyl-amine with phenols

An In-Depth Guide to the Synthesis of Aryl Ethers via Coupling of (2-Bromo-ethyl)-methyl-amine with Phenols For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Aryl E...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Aryl Ethers via Coupling of (2-Bromo-ethyl)-methyl-amine with Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryl Ethylamine Ethers

The synthesis of molecules incorporating both a phenoxy group and an ethylamine moiety represents a cornerstone reaction in modern medicinal chemistry and drug development. This structural motif is prevalent in a vast array of pharmacologically active compounds, influencing properties such as receptor binding, solubility, and metabolic stability. The coupling of phenols with (2-Bromo-ethyl)-methyl-amine or its salts is a direct and efficient route to these valuable scaffolds, primarily achieved through the venerable Williamson ether synthesis.[1] This application note provides a comprehensive guide to this critical transformation, moving beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to optimize conditions for their specific substrates and achieve high-yield, reproducible results.

Pillar 1: Understanding the Reaction Mechanism

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2][3] A thorough understanding of this pathway is paramount for rational optimization and troubleshooting.

Step 1: Deprotonation of the Phenol The first step involves the deprotonation of the weakly acidic phenolic proton by a suitable base to form a highly nucleophilic phenoxide anion.[4] The choice of base is critical and is dictated by the acidity of the specific phenol being used.

Step 2: Nucleophilic Attack The generated phenoxide ion then acts as the nucleophile, executing a "backside attack" on the electrophilic carbon atom of (2-Bromo-ethyl)-methyl-amine that bears the bromine leaving group.[2][5] This concerted step, where the carbon-oxygen bond forms simultaneously with the carbon-bromine bond cleavage, results in an inversion of stereochemistry if the carbon were chiral.[5]

Caption: The SN2 mechanism for the Williamson ether synthesis.

Pillar 2: Optimizing Reaction Conditions - A Causality-Driven Approach

Achieving high yields and purity requires careful consideration of several interconnected parameters. The choices made are not arbitrary but are based on promoting the desired SN2 pathway while suppressing potential side reactions.

Base Selection

The primary function of the base is to deprotonate the phenol quantitatively without promoting side reactions. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of milder bases.[4]

Base TypeExamplesRationale & Use Case
Weak Bases K₂CO₃, Na₂CO₃, Cs₂CO₃Ideal for most standard phenols. Potassium and cesium carbonates are often preferred due to the higher solubility of their phenoxides. These are generally the first choice for their ease of handling and moderate reactivity.[6][7]
Strong Bases NaOH, KOHEffective and inexpensive options. Often used in aqueous or alcoholic solutions. Care must be taken as they can promote hydrolysis of the alkyl halide if water is present.[8]
Very Strong Bases NaH, KHReserved for electron-deficient (more acidic) phenols or when weaker bases fail to give complete conversion. These hydrides offer the advantage of an irreversible deprotonation, as the hydrogen gas byproduct simply evolves from the reaction.[5][9][10] However, they are highly reactive and require anhydrous conditions.[10]
Solvent Choice

The solvent plays a crucial role in stabilizing reactants and intermediates. For SN2 reactions, polar aprotic solvents are overwhelmingly favored.

SolventRationale
Recommended (Polar Aprotic) DMF, Acetonitrile, DMSO
To Be Avoided (Protic) Water, Alcohols (e.g., Ethanol)
Temperature and Reaction Time

The coupling reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate, generally in the range of 50 to 100 °C .[2] Reaction times can vary from 1 to 8 hours , and progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Catalysis for Enhanced Reactivity

In cases where the reaction is sluggish, catalytic additives can be employed:

  • Phase-Transfer Catalysts (PTC): Reagents like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be used, especially in biphasic systems. They work by forming a lipophilic ion pair with the phenoxide, shuttling it into the organic phase to react with the alkyl halide, thereby increasing the reaction rate.[2]

  • Iodide Salts: Adding a catalytic amount of sodium or potassium iodide can accelerate reactions involving alkyl bromides or chlorides. The iodide undergoes a Finkelstein reaction with the alkyl bromide to generate a more reactive alkyl iodide in situ.[2]

Pillar 3: Self-Validating Experimental Protocols

This section provides a general, robust protocol that can be adapted for a wide range of phenolic substrates.

General Protocol for the O-Alkylation of a Phenol

Caption: General experimental workflow for the coupling reaction.

Materials:

  • Substituted Phenol (1.0 eq)

  • (2-Bromo-ethyl)-methyl-amine hydrobromide (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF or acetonitrile to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the phenol).

  • Addition of Alkylating Agent: Add the (2-Bromo-ethyl)-methyl-amine hydrobromide (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the disappearance of the starting phenol using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Work-up - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel, typically with a gradient of hexanes and ethyl acetate, to obtain the pure aryl ethylamine ether.

Troubleshooting and Side Reactions

A key aspect of trustworthiness in a protocol is anticipating and addressing potential issues.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / No Reaction 1. Incomplete deprotonation. 2. Insufficient temperature. 3. Poor solvent choice.1. Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).[10] 2. Increase reaction temperature, ensuring it stays below the solvent's boiling point. 3. Ensure a polar aprotic solvent (DMF, ACN) is used.
C-Alkylation Product Observed The phenoxide is an ambident nucleophile. C-alkylation is favored in protic solvents which solvate the oxygen atom, leaving the ring carbons more available for attack.[11]Ensure the use of polar aprotic solvents (DMF, DMSO) which favor O-alkylation.[11]
Elimination (E2) Byproducts While less common with primary halides, high temperatures or sterically hindered bases/phenols can promote elimination of HBr to form an enamine intermediate.Use the lowest effective temperature to achieve a reasonable reaction rate. Avoid excessively bulky bases if possible.
Complex Product Mixture Potential for intramolecular cyclization of the starting amine to form N-methylaziridinium bromide, or intermolecular N-alkylation.Add the alkylating agent to the pre-heated mixture of phenol and base to ensure it reacts with the phenoxide preferentially. Use a slight excess of the phenol relative to the amine.

Conclusion

The coupling of phenols with (2-Bromo-ethyl)-methyl-amine is a robust and versatile reaction critical to pharmaceutical research. By understanding the underlying SN2 mechanism and the causal relationships between reaction parameters—base, solvent, and temperature—researchers can move from rote execution to intelligent protocol design. This knowledge empowers scientists to troubleshoot effectively, adapt the reaction to diverse and complex substrates, and ultimately accelerate the drug discovery process.

References

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unveiling the Chemistry: Applications of (2-Bromo-ethyl)-methyl-amine in Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37, 1807–1815. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Singh, P., & Kumar, S. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synlett, 31(03), 263-267. Retrieved from [Link]

Sources

Application

Advanced Synthesis Protocol: 2-Bromo-N-methylethanamine HBr in Drug Discovery

Executive Summary This Application Note details the handling, reactivity, and synthetic utility of 2-bromo-N-methylethanamine hydrobromide (CAS 2576-47-8) . While ostensibly a simple alkyl halide, this reagent functions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the handling, reactivity, and synthetic utility of 2-bromo-N-methylethanamine hydrobromide (CAS 2576-47-8) . While ostensibly a simple alkyl halide, this reagent functions as a "masked" source of the highly reactive N-methylaziridinium ion. It is a critical building block for introducing the


-methyl-aminoethyl motif, a pharmacophore found in numerous GPCR ligands, kinase inhibitors, and antihistamines.

Key takeaway: Successful alkylation requires precise control over the in situ generation of the aziridinium intermediate to prevent dimerization and ensure high yields in nucleophilic substitutions.

Safety & Handling (Critical)

Warning: Vesicant / Nitrogen Mustard Analog Although the hydrobromide salt is a stable solid, the free base generated during the reaction acts similarly to nitrogen mustards.

  • Hazard: Severe skin, eye, and respiratory irritant. Potential blistering agent.

  • Storage: Store the HBr salt in a desiccator at room temperature. It is hygroscopic; moisture absorption leads to hydrolysis and degradation.

  • Neutralization: Quench reaction mixtures with aqueous acid (to reprotonate the amine) or excess nucleophile before disposal. Do not allow the free base to stand in concentrated solution.

Mechanistic Insight: The "Aziridinium Trap"

Many protocols fail because they treat this reagent as a standard primary alkyl halide. It is not. Under basic conditions, the amine deprotonates and performs an intramolecular displacement of the bromide, forming a strained, highly electrophilic N-methylaziridinium ion .

This intermediate is the actual species that reacts with your nucleophile. Understanding this pathway is essential for optimizing regioselectivity and kinetics.

Diagram 1: Mechanism of Action

AziridiniumMechanism Reagent 2-Bromo-N-methylethanamine (HBr Salt) Intermediate N-Methylaziridinium Ion (Active Electrophile) Reagent->Intermediate Deprotonation & Cyclization (-HBr) Base Base (e.g., K2CO3) Base->Intermediate Product Final Product (R-X-CH2-CH2-NHMe) Intermediate->Product Ring Opening (Nucleophilic Attack) Nucleophile Nucleophile (R-OH, R-NH2, R-SH) Nucleophile->Product

Caption: The reaction proceeds via the formation of a transient, high-energy aziridinium species, which is then opened by the nucleophile.

Applications in Pharmaceutical Synthesis[1][2][3][4]

Heterocycle Functionalization (N-Alkylation)

Used to append the solubilizing


-methyl-aminoethyl tail to hydrophobic scaffolds like indoles or carbazoles.
  • Target Class: Analgesics (COX-2 inhibitors), SSRIs.

  • Example: Synthesis of indole derivatives where the N-1 position is alkylated.

  • Advantage: The HBr salt allows for "one-pot" activation.

Synthesis of TRPV1 Antagonists

Used in the synthesis of compounds like SB-705498 .[1] The reagent introduces the amine linker essential for receptor binding.

  • Reaction Type: Nucleophilic substitution on a phenol or secondary amine.

  • Solvent System: DMF or Acetonitrile is preferred to stabilize the polar transition state.

Thiazoline Construction (S-Alkylation)

Reacts with thioamides to form thiazolines via a tandem S-alkylation/cyclization mechanism.

  • Utility: Rapid access to sulfur-nitrogen heterocycles for antibiotic research.

Detailed Experimental Protocol

Protocol Title: General Procedure for Nucleophilic Substitution using 2-Bromo-N-methylethanamine HBr.

Objective: To alkylate a generic nucleophile (Phenol/Amine/Thiol) while minimizing dimerization side-products.

Reagents & Equipment
ReagentEquiv.Role
Nucleophile (e.g., Substituted Phenol)1.0Target Scaffold
2-Bromo-N-methylethanamine HBr 1.2 - 1.5Alkylating Agent
Potassium Carbonate (

)
3.0 - 4.0Base (HBr Scavenger)
Potassium Iodide (KI) 0.1 (Cat.)Finkelstein Catalyst (Optional)
Acetonitrile (ACN) or DMF [0.1 M]Solvent
Step-by-Step Methodology
  • Preparation of the Nucleophile:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile (1.0 equiv) in anhydrous Acetonitrile (or DMF for low-solubility substrates).

    • Add anhydrous

      
       (3.0 equiv).
      
    • Note: Ensure the base is finely powdered to maximize surface area.

  • Activation & Addition:

    • Add 2-Bromo-N-methylethanamine HBr (1.2 equiv) directly to the suspension as a solid.

    • Optional: Add catalytic KI (10 mol%) to accelerate the reaction via in situ formation of the iodide (favorable for less reactive nucleophiles).

  • Reaction:

    • Heat the mixture to 60–80°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor: Check TLC or LC-MS every 2 hours. The formation of the aziridinium ion is rapid, but the ring-opening step is rate-limiting depending on the nucleophile's strength.

    • Typical Time: 4 to 16 hours.

  • Workup (Crucial for Purity):

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Extraction: Dissolve residue in EtOAc/DCM and wash with saturated

      
        (to remove unreacted HBr) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The product is a secondary amine.[2] It may require column chromatography using DCM/MeOH with 1%

      
       or conversion to an HCl salt for crystallization.
      
Diagram 2: Experimental Workflow Decision Tree

Workflow Start Start Synthesis SolubilityCheck Is Nucleophile Soluble in ACN? Start->SolubilityCheck PathA Use Acetonitrile (Reflux) Easier Workup SolubilityCheck->PathA Yes PathB Use DMF (80°C) Higher Solubility SolubilityCheck->PathB No Catalyst Add KI Catalyst? PathA->Catalyst PathB->Catalyst AddKI Yes (Slow Nucleophiles) Catalyst->AddKI NoKI No (Strong Nucleophiles) Catalyst->NoKI Workup Filter & Wash (Remove Salts) AddKI->Workup NoKI->Workup

Caption: Decision matrix for solvent and catalyst selection based on nucleophile properties.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Polymerization of aziridinium.Dilute the reaction (0.05 M). Add the HBr salt slowly in portions.
Incomplete Reaction HBr salt not neutralizing.Use a stronger base (

) or ensure

is anhydrous/milled.
Sticky Residue Product is an amine salt.[2][1]Basify the workup aqueous layer to pH > 10 to extract the free amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774217, 2-Bromoethylamine hydrobromide. Retrieved from [Link]

  • Organic Syntheses. Ethylamine, 2-bromo-, hydrobromide.[3][4] Org.[3][4] Syn. Coll. Vol. 2, p.563 (1943). Retrieved from [Link]

  • Tasleem, et al. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives... Indo Am. J. P. Sci. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Secondary Amines from (2-Bromo-ethyl)-methyl-amine

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of secondary amines via N-alkylation of primary am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of secondary amines via N-alkylation of primary amines using (2-bromo-ethyl)-methyl-amine. The core of this methodology lies in the nucleophilic substitution reaction between a primary amine and the haloalkane. However, the intrinsic chemical properties of amines present a significant challenge: the secondary amine product is often more nucleophilic than the primary amine reactant, leading to overalkylation and the formation of tertiary amines and quaternary ammonium salts. This guide elucidates the mechanistic principles behind this challenge and presents field-proven strategies and detailed experimental protocols to achieve selective mono-alkylation. We will explore the critical roles of solvent, base selection, and reaction conditions in controlling the reaction's outcome, with a particular focus on a robust protocol utilizing cesium carbonate in an anhydrous polar aprotic solvent.

Introduction: The Challenge of Selective Mono-N-Alkylation

Secondary amines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The direct alkylation of a primary amine with an alkyl halide, such as (2-bromo-ethyl)-methyl-amine, represents one of the most fundamental methods for constructing a secondary amine C-N bond. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbon of the alkyl bromide, displacing the bromide ion.[1]

However, this seemingly straightforward transformation is complicated by a "runaway" reaction sequence.[2] The initial product, a secondary amine, is generally more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. Consequently, this secondary amine can effectively compete with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine.[3][4] This tertiary amine can be further alkylated to form a quaternary ammonium salt.[2] The result is often a complex mixture of products that is difficult and costly to separate, leading to poor yields of the desired secondary amine.[4]

Controlling this inherent reactivity is paramount for the successful synthesis of secondary amines. Strategies to achieve selective mono-alkylation often involve:

  • Using a large excess of the primary amine.

  • Slow, controlled addition of the alkylating agent.

  • Employing protecting group strategies, which add steps and complexity.

  • Careful selection of reaction conditions (base, solvent, temperature) to modulate the relative nucleophilicity and availability of the amine species.[5]

This guide will focus on the last strategy, presenting an optimized protocol that offers high selectivity for the desired secondary amine product.

Mechanistic Insight: Controlling the "Runaway" Reaction

The core principle for achieving selective mono-alkylation is to render the newly formed secondary amine less reactive than the starting primary amine. One effective strategy involves a competitive deprotonation/protonation equilibrium.[6] By starting with the hydrobromide salt of the primary amine and using a carefully chosen base, the base can selectively deprotonate the primary ammonium salt, liberating the more nucleophilic free primary amine to react. Once the secondary amine is formed, it is immediately protonated by the remaining primary ammonium salt in the reaction mixture. This protonated secondary amine (a secondary ammonium salt) is significantly less nucleophilic and is thus sequestered from further alkylation.

Another highly effective, field-proven approach involves the use of specific alkali metal bases, namely cesium bases like cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH).[7][8] The cesium cation plays a crucial role in mediating the reaction, leading to high selectivity for mono-alkylation even without using a vast excess of the primary amine. This is attributed to the high solubility of cesium bases in organic solvents and the nature of the ion-pairing with the amine, which effectively suppresses the nucleophilicity of the product secondary amine.[7]

Reaction_Mechanism cluster_main Desired Mono-Alkylation Pathway cluster_side Undesired Overalkylation Pathway PrimaryAmine R-NH₂ TransitionState1 Sₙ2 Transition State PrimaryAmine->TransitionState1 Nucleophilic Attack AlkylHalide Br-CH₂CH₂-NH-CH₃ AlkylHalide->TransitionState1 SecondaryAmineSalt R-NH₂⁺-(CH₂CH₂-NH-CH₃) Br⁻ TransitionState1->SecondaryAmineSalt SecondaryAmine R-NH-(CH₂CH₂-NH-CH₃) SecondaryAmine_side R-NH-(CH₂CH₂-NH-CH₃) Base Base (e.g., Cs₂CO₃) ProtonatedBase Base-H⁺ + Br⁻ SecondaryAmineSaltBase SecondaryAmineSaltBase SecondaryAmineProtonatedBase SecondaryAmineProtonatedBase SecondaryAmineSaltBase->SecondaryAmineProtonatedBase TransitionState2 Sₙ2 Transition State SecondaryAmine_side->TransitionState2 More Nucleophilic! AlkylHalide_side Br-CH₂CH₂-NH-CH₃ AlkylHalide_side->TransitionState2 TertiaryAmineSalt R-N⁺H(CH₂CH₂-NH-CH₃)₂ Br⁻ TransitionState2->TertiaryAmineSalt TertiaryAmine R-N(CH₂CH₂-NH-CH₃)₂ TertiaryAmineSalt->TertiaryAmine + Base

Figure 1. Competing reaction pathways in the N-alkylation of a primary amine.

Optimized Protocol for Selective Mono-Alkylation

This protocol is designed to maximize the yield of the mono-alkylated secondary amine while minimizing the formation of byproducts. It leverages the high selectivity afforded by a cesium base in an anhydrous polar aprotic solvent.

Materials and Reagents:

  • Primary Amine (R-NH₂)

  • (2-Bromo-ethyl)-methyl-amine hydrobromide (or the free base)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Protocol Steps:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the amine (concentration is typically around 0.2 M).[7] Add anhydrous cesium carbonate (1.5 - 2.0 eq.).

  • Reagent Addition: Add (2-Bromo-ethyl)-methyl-amine hydrobromide (1.1 - 1.2 eq.) to the stirring suspension. If using the free base of (2-bromo-ethyl)-methyl-amine, a stoichiometric amount of base relative to the primary amine is sufficient.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting primary amine is consumed (typically 12-24 hours). Gentle heating (e.g., to 40-60 °C) can be applied to accelerate the reaction with less reactive amines, but room temperature is often sufficient with the cesium base.[7]

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x). This removes the DMF and any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[1] A gradient of ethyl acetate in hexanes, often with a small percentage (1-5%) of triethylamine or methanol mixed in the mobile phase, is typically effective for eluting the secondary amine product and separating it from less polar starting materials and more polar overalkylation products.

Experimental_Workflow A 1. Reaction Setup - Add Primary Amine (1 eq), Cs₂CO₃ (1.5 eq) - Add Anhydrous DMF - Stir under N₂ B 2. Alkylation - Add (2-Bromo-ethyl)-methyl-amine HBr (1.1 eq) - Stir at Room Temperature (12-24h) - Monitor by TLC/LC-MS A->B C 3. Quench & Filter - Filter through Celite to remove salts B->C D 4. Extraction - Dilute filtrate with EtOAc - Wash with H₂O (2x) - Wash with Brine (1x) C->D E 5. Drying & Concentration - Dry organic layer (Na₂SO₄) - Filter - Concentrate via Rotovap D->E F 6. Purification - Flash Column Chromatography (Silica) - Isolate pure secondary amine E->F

Figure 2. Step-by-step experimental workflow for the synthesis of secondary amines.

Quantitative Analysis: Impact of Reaction Parameters

The choice of base and solvent has a profound impact on the yield and selectivity of the mono-alkylation reaction. The following table summarizes representative yields for the N-alkylation of various primary amines with alkyl bromides, highlighting the efficacy of the cesium carbonate/DMF system.

EntryPrimary AmineAlkylating AgentBase (eq.)SolventTemp (°C)Time (h)Yield (%) of Secondary AmineReference
1Benzylamine1-BromobutaneCs₂CO₃ (1.5)DMF231295[7]
2CyclooctylamineBenzyl BromideCs₂CO₃ (1.5)DMF231284[7]
3L-Leucine methyl esterBenzyl BromideCs₂CO₃ (1.5)DMF2314>95[7]
42-Aminoethanethiol HCl2-Bromoethylamine HBrCs₂CO₃ (3.0)DMF234444[7]
5Aniline2-Bromoethylamine HBrK₂CO₃ (2.0)Acetonitrile801672[5]

Table 1: Representative yields for the N-alkylation of primary amines under various conditions.

Causality and Insights:

  • Entries 1-3 demonstrate the exceptional efficiency and selectivity of the cesium carbonate/DMF system at room temperature for various primary amines, including sterically hindered and chiral substrates, yielding the mono-alkylated product almost exclusively.[7]

  • Entry 4 shows a more complex case involving a diamination, where the yield of the initial mono-alkylation product is moderate, as it is an intermediate to a further reaction.[7] This highlights that substrate reactivity remains a key factor.

  • Entry 5 illustrates a more traditional approach using potassium carbonate in acetonitrile, which requires elevated temperatures and results in a lower, though still good, yield compared to the cesium system.[5]

Conclusion and Best Practices

The synthesis of secondary amines from (2-bromo-ethyl)-methyl-amine and primary amines is a powerful transformation that is often plagued by poor selectivity. Direct N-alkylation frequently leads to overalkylation due to the increased nucleophilicity of the secondary amine product. This guide has detailed a highly efficient and selective protocol that mitigates this issue by employing a cesium base in an anhydrous polar aprotic solvent like DMF. This method allows for the reaction to proceed under mild, room temperature conditions, avoids the need for protecting groups, and provides high yields of the desired mono-alkylated product for a wide range of substrates. For researchers in drug discovery and development, mastering this selective alkylation technique is a critical skill for the efficient synthesis of target molecules.

References

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2021). 24.6: Synthesis of Amines. Available at: [Link]

  • ScienceMadness Discussion Board. (2022). Best Conditions For N-Alkylation?. Available at: [Link]

  • Marvel, C. S., & Hartzell, L. W. (1943). Ethylamine, 2-bromo-, hydrobromide. Organic Syntheses, 23, 33. Available at: [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). U.S. Patent No. 6,423,871. Washington, DC: U.S. Patent and Trademark Office.
  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893–1896. Available at: [Link]

  • Singh, V., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. Available at: [Link]

  • Reitz, A. B., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • LibreTexts Chemistry. (2020). 23.16: Synthesis of Amines by Alkylation. Available at: [Link]

  • Ruano, J. L. G., et al. (2009). Monoalkylation of primary amines and N-sulfinylamides. Chemical Communications, (4), 404-406. Available at: [Link]

  • Reitz, A. B., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available from: [Link]

  • Clark, J. (2015). preparation of amines. Chemguide. Available at: [Link]

Sources

Application

Application Note & Protocol: Strategic Solvent Selection for Nucleophilic Substitution Reactions with (2-Bromo-ethyl)-methyl-amine

Executive Summary The N-alkylation of amines is a cornerstone transformation in modern medicinal chemistry and drug development.[1] (2-Bromo-ethyl)-methyl-amine is a valuable bifunctional building block, possessing both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of amines is a cornerstone transformation in modern medicinal chemistry and drug development.[1] (2-Bromo-ethyl)-methyl-amine is a valuable bifunctional building block, possessing both a nucleophilic secondary amine and an electrophilic primary alkyl bromide.[2] This dual reactivity presents a unique challenge: the desired intermolecular nucleophilic substitution reaction often competes with an undesired intramolecular cyclization.[3] The choice of solvent is the most critical parameter in controlling this competition, directly influencing reaction rates, yields, and purity profiles. This guide provides a detailed analysis of the mechanistic considerations, a data-driven approach to solvent selection, and a robust experimental protocol for screening and optimizing reaction conditions for any given external nucleophile.

Introduction: The Dichotomy of (2-Bromo-ethyl)-methyl-amine Reactivity

(2-Bromo-ethyl)-methyl-amine (CAS 41239-10-5) is a key intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry.[2][4] Its utility stems from the presence of two key functional groups: a secondary amine, which can act as a nucleophile, and a primary alkyl bromide, which contains an electrophilic carbon and a good leaving group.[2][5]

The primary goal when using this reagent is typically to engage it in an intermolecular nucleophilic substitution with an external nucleophile (Nu:⁻). However, the molecule's own nucleophilic nitrogen atom can attack the electrophilic carbon bearing the bromine, leading to an intramolecular S_N2 reaction that forms the cyclic byproduct, N-methylaziridine.[3] This cyclization is often facile and can significantly reduce the yield of the desired product.[3] Therefore, a carefully considered reaction strategy is not just beneficial but essential. The solvent environment dictates the relative rates of these competing pathways, making solvent selection the paramount consideration for process success.

Mechanistic Considerations: Directing the Reaction Pathway

The reaction of (2-Bromo-ethyl)-methyl-amine with an external nucleophile is overwhelmingly favored to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This is due to the substrate being a primary alkyl halide, which is sterically unhindered and cannot form a stable carbocation required for an S_N1 pathway.[6] The success of the desired intermolecular reaction hinges on maximizing its rate relative to the intramolecular side reaction.

Key Reaction Pathways
  • Desired Pathway (Intermolecular S_N2): An external nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.

  • Undesired Pathway (Intramolecular S_N2): The lone pair of electrons on the molecule's own nitrogen atom acts as an internal nucleophile, attacking the carbon-bromine bond to form a three-membered ring.[3]

The choice of solvent directly influences the nucleophilicity of both the external nucleophile and the internal amine, thereby controlling which pathway predominates.

G cluster_0 Reaction Pathways cluster_1 Desired cluster_2 Undesired Reactant (2-Bromo-ethyl)-methyl-amine Desired_Product Intermolecular Product (Nu-R) Reactant->Desired_Product  Intermolecular SN2 (with External Nu:⁻) Undesired_Product Intramolecular Byproduct (N-methylaziridine) Reactant->Undesired_Product  Intramolecular SN2 (Self-cyclization)  

Caption: Competing intermolecular and intramolecular S_N2 pathways.

The Role of the Solvent in S_N2 Reactions

The rate of an S_N2 reaction is highly dependent on the solvent's ability to solvate the reactants, particularly the nucleophile.[6] Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors (proticity).[7]

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, contain O-H or N-H bonds and can form strong hydrogen bonds.[7] While they are excellent at dissolving ionic nucleophiles, they form a "solvent cage" around the anion, stabilizing it and significantly reducing its nucleophilicity and reactivity in an S_N2 reaction.[8][9] Therefore, polar protic solvents will slow down the desired intermolecular reaction and should generally be avoided.[6]

  • Polar Aprotic Solvents: Solvents like acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) possess large dipole moments but lack O-H or N-H bonds.[10] They are polar enough to dissolve ionic reactants but primarily solvate the cation, leaving the anionic nucleophile "naked" and highly reactive.[9][11] This dramatically increases the rate of S_N2 reactions, making them the preferred choice for this transformation.[12][13]

  • Non-Polar Solvents: Solvents like hexane and toluene have low dielectric constants and are generally poor at dissolving charged nucleophiles, leading to very slow or non-existent reaction rates due to poor reactant solubility.

Data-Driven Solvent Selection Guide

The following table provides a comparative analysis of common laboratory solvents and their suitability for the intermolecular S_N2 reaction of (2-Bromo-ethyl)-methyl-amine.

SolventClassificationDielectric Constant (ε)Boiling Point (°C)Suitability & Rationale
Acetonitrile (ACN) Polar Aprotic37.582Highly Recommended. Promotes fast S_N2 kinetics, dissolves a wide range of nucleophiles, and is relatively easy to remove under vacuum.[13]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Highly Recommended. Excellent solvating power for many organic and inorganic reactants. Its high boiling point allows for a wide reaction temperature range.[13]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Recommended. The most polar of this class, offering superior solvating power.[13] However, its very high boiling point can make product isolation challenging.
Acetone Polar Aprotic20.756Good Choice. A good solvent for many S_N2 reactions with a convenient boiling point.[9] Its moderate polarity may be insufficient for less soluble nucleophilic salts.
Tetrahydrofuran (THF) Polar Aprotic7.666Use with Caution. Lower polarity may limit solubility of some nucleophiles. Can be a good choice for reactions with more soluble organic nucleophiles.
Methanol (MeOH) Polar Protic32.765Not Recommended. Will solvate and deactivate the nucleophile via hydrogen bonding, significantly slowing the desired S_N2 reaction rate.[8]
Ethanol (EtOH) Polar Protic24.678Not Recommended. Similar to methanol, it will hinder the reaction by solvating the nucleophile.[8]
Water (H₂O) Polar Protic80.1100Not Recommended. Strong hydrogen bonding will severely inhibit the nucleophile.[8] May also lead to hydrolysis side reactions.
Toluene Non-Polar2.4111Not Recommended. Poor solubility for most ionic nucleophiles will result in extremely slow or no reaction.

Experimental Protocol: Parallel Solvent Screening

This protocol provides a self-validating workflow to efficiently identify the optimal solvent for the reaction between (2-Bromo-ethyl)-methyl-amine and a specific nucleophile.

Materials & Equipment
  • (2-Bromo-ethyl)-methyl-amine hydrobromide (or free base)

  • Nucleophile of interest (e.g., sodium azide, potassium cyanide, a secondary amine)

  • Candidate solvents (e.g., ACN, DMF, DMSO, Acetone)

  • Non-nucleophilic base (if using the hydrobromide salt, e.g., Diisopropylethylamine, K₂CO₃)

  • Reaction vials with stir bars and septa

  • Stir plate with heating capabilities

  • TLC plates and appropriate mobile phase

  • LC-MS system for reaction monitoring

Experimental Workflow Diagram

G cluster_workflow Solvent Screening Workflow A 1. Prepare Stock Solutions - (2-Bromo-ethyl)-methyl-amine - Nucleophile - Base (if needed) B 2. Set Up Parallel Reactions - Label vials for each solvent - Add stir bar and solvent A->B C 3. Initiate Reactions - Add reactants to each vial - Set temperature (e.g., RT or 50°C) B->C D 4. Monitor Progress - Take aliquots at t = 1h, 4h, 24h - Analyze by TLC / LC-MS C->D E 5. Quench & Analyze - Quench reactions - Compare product formation vs. byproduct D->E F 6. Select Optimal Solvent - Identify solvent with best conversion and selectivity E->F

Caption: Step-by-step workflow for parallel solvent screening.

Step-by-Step Procedure
  • Preparation: In a glovebox or fume hood, prepare stock solutions of your reactants if desired for accurate dispensing.

  • Reaction Setup:

    • Arrange and label four 4 mL reaction vials, one for each test solvent (ACN, DMF, DMSO, Acetone).

    • To each vial, add a small magnetic stir bar.

    • Add 2.0 mL of the respective solvent to each vial.

  • Reactant Addition (Example Stoichiometry):

    • If using (2-Bromo-ethyl)-methyl-amine hydrobromide (M.W. 218.93 g/mol ), add 43.8 mg (0.2 mmol, 1.0 equiv) to each vial.

    • Add your nucleophile (e.g., Sodium Phenoxide, 0.22 mmol, 1.1 equiv).

    • If using the hydrobromide salt, add a non-nucleophilic base (e.g., DIPEA, 52 µL, 0.3 mmol, 1.5 equiv) to free the amine.

    • Seal each vial with a septum cap.

  • Reaction Conditions:

    • Place all vials on a magnetic stir plate and begin stirring.

    • Set the reaction temperature. A good starting point is room temperature (25°C) or slightly elevated (50°C).

  • Monitoring:

    • After set time points (e.g., 1, 4, and 24 hours), carefully withdraw a small aliquot (~5 µL) from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and spot on a TLC plate to qualitatively assess the consumption of starting material and formation of new products.

    • For quantitative analysis, dilute the aliquot and inject into an LC-MS to determine the ratio of desired product to the N-methylaziridine byproduct and unreacted starting materials.

  • Analysis and Selection:

    • Compare the results from all four solvents.

    • The optimal solvent is the one that provides the highest conversion of the starting material to the desired product with the lowest formation of the cyclized byproduct in the shortest amount of time.

Troubleshooting and Advanced Considerations

  • Over-alkylation: If your nucleophile is a primary or secondary amine, the product of the initial reaction may be more nucleophilic than the starting amine, leading to subsequent alkylations.[14] This can sometimes be controlled by using a large excess of the starting amine nucleophile.

  • Base Selection: When using the hydrobromide salt of the substrate, a base is required. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) to avoid having the base compete as a nucleophile.

  • Temperature Control: While higher temperatures increase reaction rates, they can also accelerate side reactions. The optimal temperature should be determined empirically, often starting at room temperature and gradually increasing if the reaction is too slow.

Conclusion

The successful application of (2-Bromo-ethyl)-methyl-amine in nucleophilic substitution reactions is critically dependent on strategic solvent selection. By understanding the competing intramolecular and intermolecular S_N2 pathways, one can effectively direct the reaction towards the desired product. Polar aprotic solvents, particularly acetonitrile and DMF, are strongly recommended as they enhance the nucleophilicity of the external nucleophile, accelerating the desired intermolecular reaction rate. The provided screening protocol offers a systematic and efficient method to validate the optimal solvent choice for any specific nucleophile, ensuring higher yields, greater purity, and more reliable outcomes in research and development settings.

References

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. [Link]

  • Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unveiling the Chemistry: Applications of (2-Bromo-ethyl)-methyl-amine in Synthesis. [Link]

  • ACS Publications - Organic Letters. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

  • Chad's Prep®. (n.d.). Factors Affecting SN2 Reactions. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • ResearchGate. (n.d.). [C8dabco]Br: A Mild and Convenient Catalyst for Intramolecular Cyclization of 2-Aminochalcones to the Corresponding 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Request PDF. [Link]

  • Unknown Source. (n.d.). Alkyl Halides and Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • ResearchGate. (n.d.). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Bromo-ethyl)-methyl-amine. PubChem Compound Database. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][15]naphthyrin-5(6H)-one. [Link]

  • Wikipedia. (n.d.). Hofmann–Löffler reaction. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • ResearchGate. (n.d.). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine | Request PDF. [Link]

  • ACS Publications - Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • ACS Publications - Journal of the American Chemical Society. (n.d.). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. [Link]

  • ACS Publications - ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

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Method

Application Notes and Protocols for Microwave-Assisted Synthesis Involving (2-Bromo-ethyl)-methyl-amine

Introduction: Accelerating Discovery with Microwave Chemistry and a Versatile Building Block In the fast-paced environment of pharmaceutical and agrochemical research, the efficiency of synthetic methodologies is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave Chemistry and a Versatile Building Block

In the fast-paced environment of pharmaceutical and agrochemical research, the efficiency of synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.[1][2][3][4][5][6] This is achieved through the direct and efficient heating of polar molecules by microwave irradiation, leading to rapid and uniform temperature elevation.[7]

This application note provides a comprehensive guide to leveraging microwave technology for synthetic transformations involving (2-Bromo-ethyl)-methyl-amine. This bifunctional reagent, possessing both a nucleophilic secondary amine and a reactive alkyl bromide, is a valuable building block for introducing an N-methyl-ethylamine moiety into a diverse range of molecular scaffolds.[8] Its application is particularly significant in the synthesis of heterocyclic compounds, which form the core of many therapeutic agents.[7] We will explore the fundamental principles, provide detailed experimental protocols, and discuss the critical safety and operational parameters to ensure successful and reproducible outcomes.

The Mechanistic Advantage of Microwave Irradiation

The primary advantage of microwave synthesis lies in its unique heating mechanism. Unlike conventional heating, which relies on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This results in:

  • Rapid and Uniform Heating: The entire reaction volume is heated simultaneously, eliminating hot spots and leading to more consistent reaction conditions.

  • Access to Higher Temperatures: Sealed-vessel microwave reactors can safely reach temperatures and pressures far exceeding the boiling points of the solvents at atmospheric pressure, significantly accelerating reaction rates.[9]

  • Improved Reaction Kinetics: The rapid heating can overcome activation energy barriers more efficiently, often leading to cleaner reactions with fewer byproducts.[7][10]

In the context of reactions with (2-Bromo-ethyl)-methyl-amine, these factors are particularly beneficial for N-alkylation and intramolecular cyclization reactions, which can be sluggish under conventional heating.

Core Applications and Synthetic Strategies

(2-Bromo-ethyl)-methyl-amine is a versatile reagent for two primary types of transformations:

  • Intermolecular N-Alkylation: The secondary amine can act as a nucleophile to attack an electrophilic center, or another nucleophile can displace the bromide to append the N-methyl-ethylamine group.

  • Intramolecular Cyclization: In molecules containing another nucleophilic group, (2-Bromo-ethyl)-methyl-amine can be used to form heterocyclic rings, such as piperazines and morpholines, through an intramolecular N-alkylation.

The following sections provide detailed protocols for these key applications.

Protocol 1: Microwave-Assisted Synthesis of N-Substituted Piperazine Derivatives

This protocol details the synthesis of a substituted piperazine via a microwave-assisted intramolecular cyclization. This is a common structural motif in medicinal chemistry.

Experimental Workflow

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Combine amine, (2-Bromo-ethyl)-methyl-amine hydrobromide, base, and solvent in a microwave reaction vessel. prep2 Add a magnetic stir bar. prep1->prep2 react1 Seal the vessel and place it in the microwave reactor cavity. prep2->react1 react2 Irradiate at the specified temperature, pressure, and time. react1->react2 workup1 Cool the vessel to room temperature. react2->workup1 workup2 Filter the reaction mixture to remove insoluble salts. workup1->workup2 workup3 Concentrate the filtrate under reduced pressure. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: Workflow for Microwave-Assisted Piperazine Synthesis.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine the primary amine (1.0 mmol), (2-Bromo-ethyl)-methyl-amine hydrobromide (1.1 mmol, 1.1 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

  • Solvent Addition: Add 5 mL of a suitable polar aprotic solvent such as DMF or NMP.

  • Vessel Sealing: Add a magnetic stir bar and securely seal the vessel with a cap.

  • Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate at 150 °C for 20 minutes. Maintain a pressure limit of 20 bar.

  • Cooling and Filtration: After the reaction is complete, allow the vessel to cool to room temperature. Open the vessel and filter the mixture to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, add 20 mL of water, and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperazine.

Rationale for Experimental Choices
  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to neutralize the hydrobromide salt and facilitate the nucleophilic attack.

  • Solvent: DMF and NMP are excellent solvents for microwave synthesis due to their high boiling points and ability to absorb microwave irradiation efficiently.

  • Temperature and Time: The elevated temperature of 150 °C significantly accelerates the rate of both the initial N-alkylation and the subsequent intramolecular cyclization. A 20-minute reaction time is often sufficient for complete conversion under microwave conditions, a drastic reduction from the hours or even days required for conventional heating.[11]

Protocol 2: Microwave-Assisted N-Alkylation of a Secondary Amine

This protocol outlines a general procedure for the N-alkylation of a secondary amine with (2-Bromo-ethyl)-methyl-amine under microwave irradiation.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vessel, dissolve the secondary amine (1.0 mmol) and (2-Bromo-ethyl)-methyl-amine hydrobromide (1.2 mmol, 1.2 eq) in 5 mL of acetonitrile.

  • Base Addition: Add cesium carbonate (2.0 mmol, 2.0 eq).

  • Vessel Sealing and Irradiation: Add a magnetic stir bar, seal the vessel, and irradiate in a microwave synthesizer at 120 °C for 15 minutes.

  • Work-up: After cooling, filter the reaction mixture and concentrate the filtrate. Redissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).

Rationale for Experimental Choices
  • Base: Cesium carbonate is a stronger base than potassium carbonate and is often used to promote challenging N-alkylations.

  • Solvent: Acetonitrile is a polar solvent suitable for microwave synthesis and is often easier to remove during work-up than DMF or NMP.

  • Temperature and Time: A temperature of 120 °C for 15 minutes is a good starting point for many N-alkylation reactions. Optimization may be required depending on the reactivity of the specific amine substrate.

Data Summary: Conventional vs. Microwave Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters with conventional heating methods.

Reaction TypeMethodTemperature (°C)TimeYield (%)Reference
Heterocycle Synthesis Conventional80-10012-24 hours40-60[2][3]
Microwave 150 15-30 minutes >85 [1][5]
N-Alkylation Conventional60-808-16 hours50-70[12]
Microwave 120 10-20 minutes >90 [13]

Note: The data presented is representative and may vary depending on the specific substrates and reaction conditions.

Safety and Handling Considerations

(2-Bromo-ethyl)-methyl-amine and its hydrobromide salt are corrosive and toxic. Bromine-containing compounds can also be lachrymatory.[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Microwave Reactor Safety:

  • Pressure Monitoring: Always use a microwave reactor equipped with pressure monitoring to prevent vessel failure.[9]

  • Vessel Integrity: Inspect reaction vessels for any cracks or defects before use.

  • Solvent Choice: Avoid using low-boiling, flammable solvents unless the reactor is specifically designed for their use.

  • Exothermic Reactions: Exercise caution with potentially exothermic reactions. Run a small-scale test reaction first.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Insufficient temperature or timeIncrease the reaction temperature in 10-20 °C increments or the reaction time in 5-10 minute increments.
Inappropriate base or solventTry a stronger base (e.g., cesium carbonate) or a different solvent (e.g., NMP).
Incomplete Reaction Poor microwave absorptionEnsure the reaction mixture is sufficiently polar. A small amount of a polar co-solvent can be added.
Byproduct Formation Temperature too highDecrease the reaction temperature.
Over-alkylation (for primary amines)Use a larger excess of the primary amine.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient method for incorporating the (2-Bromo-ethyl)-methyl-amine building block into diverse molecular frameworks. The protocols and guidelines presented in this application note provide a solid foundation for researchers to accelerate their synthetic efforts in drug discovery and development. By understanding the principles of microwave chemistry and adhering to safe laboratory practices, scientists can significantly enhance their productivity and innovation.

References

  • Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681. Available at: [Link]

  • Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. (2015). Molecules, 20(8), 13953–13973. Available at: [Link]

  • Novel Microwave Assisted Synthesis of Some 3‌־ {2‌־ (1H‌־ 1, 2, 4-triazolyl) ethyl}‌־2‌־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. (2023). Pharmaceutical and Chemical Journal, 10(2), 52-61. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(19), 4492. Available at: [Link]

  • Google Patents. (n.d.). US4845218A - Preparation of n-methylpiperazine.
  • A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). (2021). Malaysian Journal of Chemistry, 23(1), 58-69. Available at: [Link]

  • (PDF) Microwave-assisted synthesis of optically active N-substituted 2-methyl-2H-benzo[b][7]oxazin-3(4H)-ones and -thiazin-3(4H)-ones via Smiles rearrangement. (2014). Tetrahedron, 70(42), 7769-7775. Available at: [Link]

  • Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. (2022). Molecules, 27(10), 3122. Available at: [Link]

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (2023). Pharmaceuticals, 16(5), 738. Available at: [Link]

  • (PDF) Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. (2010). International Journal of ChemTech Research, 2(1), 592-597. Available at: [Link]

  • Microwave-Assisted Tandem Cross Metathesis Intramolecular Aza-Michael Reaction: An Easy Entry to Cyclic β-Amino Carbonyl Derivatives. (2007). Journal of the American Chemical Society, 129(21), 6700–6701. Available at: [Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2008). Molecules, 13(4), 831–840. Available at: [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (2010). International Journal of ChemTech Research, 2(1), 592-597. Available at: [Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2008). Molecules, 13(4), 831–840. Available at: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). ACS Medicinal Chemistry Letters, 15(3), 358–364. Available at: [Link]

  • Microwave-assisted synthesis of optically active N -substituted 2-methyl-2 H -... (n.d.). SciSpace. Retrieved from [Link]

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. (2021). Molecules, 26(23), 7247. Available at: [Link]

  • Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. (2010). Journal of Chemical and Pharmaceutical Research, 2(6), 234-243. Available at: [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (2005). Green Chemistry, 7(10), 705-707. Available at: [Link]

  • Microwave-Assisted Cyclization under Mildly Basic Conditions: Synthesis of 6 H-Benzo[ c]chromen-6-ones and Their 7,8,9,10-Tetrahydro Analogues. (2007). Helvetica Chimica Acta, 90(7), 1348-1352. Available at: [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (2012). Indian Journal of Pharmaceutical Sciences, 74(4), 363–367. Available at: [Link]

  • Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. (2023). Scientific Reports, 13(1), 9239. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2-Bromo-ethyl)-methyl-amine Stability & Handling

[1] Topic: Preventing Dimerization and Polymerization of (2-Bromo-ethyl)-methyl-amine Ticket ID: BEMA-STAB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1] Introduction Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Preventing Dimerization and Polymerization of (2-Bromo-ethyl)-methyl-amine Ticket ID: BEMA-STAB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—often manifesting as a viscous tar, insoluble precipitate, or loss of reactivity—when working with (2-Bromo-ethyl)-methyl-amine (CAS: 41239-10-5, often supplied as the Hydrobromide salt CAS: 40052-63-9).[1]

This molecule is a nitrogen mustard precursor .[1] Its utility in organic synthesis stems from its dual functionality (amine nucleophile and alkyl bromide electrophile).[1] However, this same duality is the root cause of its instability.[1] The free base undergoes rapid autocyclization and dimerization , rendering it useless if not handled under strict kinetic control.[1]

This guide provides the mechanistic understanding and protocols required to maintain the integrity of this reagent.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the "ticking clock" inherent to this molecule.[1] The degradation is not a simple decomposition; it is a cascade of nucleophilic substitutions driven by Neighboring Group Participation (NGP) .[1]

The Pathway to Destruction
  • Activation (Free-Basing): When the stable HBr salt is neutralized (pH > 7), the amine nitrogen becomes nucleophilic.[1]

  • Cyclization (Rate-Limiting Step): The nitrogen lone pair attacks the

    
    -carbon, displacing the bromide ion.[1] This forms a highly reactive, electrophilic 
    
    
    
    -methylaziridinium ion
    .[1]
  • Dimerization/Polymerization:

    • Dimerization: A second molecule of free amine attacks the aziridinium ion.[1] This typically results in the formation of 1,4-dimethylpiperazinium derivatives (thermodynamically stable six-membered rings).[1]

    • Polymerization: At high concentrations, linear oligomerization competes with cyclization, forming viscous "tars."[1]

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between stable storage and irreversible degradation.

BEMA_Degradation cluster_danger Danger Zone (Autocatalytic) Salt HBr Salt (Stable Solid) FreeBase Free Amine (Nucleophilic) Salt->FreeBase Neutralization (pH > 7) Aziridinium N-Methylaziridinium Ion (Electrophilic Intermediate) FreeBase->Aziridinium Intramolecular Cyclization (Fast > -10°C) Target Target Product (Desired Reaction) FreeBase->Target Direct Alkylation (Rare) Dimer 1,4-Dimethylpiperazinium (Irreversible Dimer) Aziridinium->Dimer Attack by Free Amine (High Conc.) Aziridinium->Target Attack by External Nucleophile

Figure 1: The degradation pathway of (2-Bromo-ethyl)-methyl-amine showing the critical aziridinium intermediate.

Module 2: Storage & Handling Protocols

The Hydrobromide (HBr) salt is the only stable form of this reagent.[1] The protonated amine (


) lacks the lone pair required to initiate cyclization.[1]
Storage Specifications
ParameterSpecificationReason
Form Hydrobromide Salt (Solid)Protonation blocks nucleophilicity.[1]
Temperature 2°C to 8°C (Desiccated)Reduces kinetic energy; prevents hydrolysis.[1]
Atmosphere Argon or NitrogenThe salt is hygroscopic.[1] Moisture promotes hydrolysis to the alcohol.[1]
Container Amber GlassProtects from light-induced radical degradation (minor pathway).[1]
Critical Handling Rule

NEVER store the free base. The free amine is a transient species.[1] It must be generated in situ and consumed immediately.[1] If you attempt to isolate and store the free oil, it will polymerize within hours at room temperature.[1]

Module 3: Reaction Optimization (The "In Situ" Protocol)

The most common user error is isolating the free base prior to reaction.[1] Instead, use a biphasic system or in situ neutralization to keep the concentration of the free amine low relative to your target electrophile/nucleophile.[1]

Protocol: Safe In Situ Utilization

Objective: Use (2-Bromo-ethyl)-methyl-amine as an electrophile without allowing self-polymerization.[1]

Materials:

  • (2-Bromo-ethyl)-methyl-amine HBr salt[1]

  • Solvent: DCM, DMF, or Acetonitrile (Anhydrous)[1]

  • Base:

    
     or 
    
    
    
    (Heterogeneous bases are preferred over soluble amines like TEA to reduce competing nucleophiles).[1]

Step-by-Step Procedure:

  • Preparation of Target: Dissolve your nucleophile (the molecule you want to alkylate) in the reaction solvent.[1]

  • Temperature Control: Cool the reaction vessel to 0°C or -10°C .

    • Why? Aziridinium formation follows Arrhenius kinetics.[1] Lowering temperature slows cyclization significantly.[1]

  • Addition of Base: Add the inorganic base (

    
    ) to the mixture.[1]
    
  • Slow Addition of Reagent: Add the (2-Bromo-ethyl)-methyl-amine HBr salt solid directly to the reaction, or as a slow dropwise solution.[1]

    • Why? This creates a "starvation" condition.[1] As soon as a molecule of HBr salt is neutralized, it reacts with your target nucleophile before it finds another free amine molecule to dimerize with.[1]

  • Monitoring: Monitor consumption via TLC or LCMS. If the reaction is sluggish, allow it to warm to Room Temperature (RT) only after the majority of the reagent has been added.

Decision Logic for Handling

Handling_Workflow Start Start: HBr Salt Q1 Do you need the Free Base? Start->Q1 Isolate Isolate Oil (Standard Extraction) Q1->Isolate Yes (Not Recommended) InSitu In Situ Neutralization (Recommended) Q1->InSitu No (Preferred) Fail Polymerization/Tar (High Failure Risk) Isolate->Fail Stored > 1 hour @ RT Success Successful Reaction Isolate->Success Used immediately @ <0°C InSitu->Success Slow addition + Excess Base

Figure 2: Decision workflow for handling (2-Bromo-ethyl)-methyl-amine.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned into a viscous black gum. What happened? A: You likely experienced runaway polymerization .[1] This occurs if the free base is generated in high concentrations without an immediate electrophile to react with.[1] The amine reacts with its own aziridinium intermediate.[1][2]

  • Fix: Switch to the in situ protocol (Module 3). Do not pre-neutralize the salt.[1]

Q2: I see new peaks in my NMR (broad signals around 2.5-3.0 ppm) that don't match my product. A: These are likely piperazinium dimers (1,1,4,4-tetramethylpiperazinium or similar cyclic species).[1] This is the thermodynamic sink of the reaction.[1]

  • Fix: Ensure your target nucleophile is in excess (1.2 – 1.5 eq) relative to the bromo-amine to statistically favor the desired cross-coupling over dimerization.[1]

Q3: Can I use Triethylamine (TEA) or DIPEA as the base? A: Use with caution. Soluble organic bases can sometimes act as nucleophiles themselves (quaternization) or increase the solubility of the free base too rapidly.[1] Inorganic bases (


, 

)
are generally safer as they allow for a slower, heterogeneous release of the free amine.[1]

Q4: Is the aziridinium ion visible by LCMS? A: Rarely. It is too reactive. You will usually see the hydrolysis product (


-methylethanolamine, M+1 = 76) or the dimer (M+1 

146-148 range) if water or other nucleophiles are present during the workup.[1]

References

  • PubChem. (n.d.).[1] 2-Bromo-N-methylethanamine hydrobromide (Compound Summary).[1][3][4][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2019).[1] Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization.[1] Polymer Chemistry.[1][6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[1] Synthetic Applications of Aziridinium Ions.[1][2][7][8][9] PMC.[1] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for (2-Bromoethyl)methylamine

Topic: Removal of Unreacted (2-Bromoethyl)methylamine from Reaction Mixtures Introduction Welcome to the Technical Support Hub. You are likely accessing this guide because you are using (2-Bromoethyl)methylamine (often a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted (2-Bromoethyl)methylamine from Reaction Mixtures

Introduction

Welcome to the Technical Support Hub. You are likely accessing this guide because you are using (2-Bromoethyl)methylamine (often as the hydrobromide salt, CAS 2576-47-8) as an alkylating agent to introduce an N-methyl-aminoethyl side chain.[1][2]

The Challenge: This reagent presents a unique purification paradox. It possesses both a nucleophilic center (the secondary amine) and an electrophilic center (the alkyl bromide).[1][2] In solution, particularly at neutral to basic pH, it undergoes intramolecular cyclization to form the N-methylaziridinium ion .[1][2] This species is a potent electrophile and a known genotoxin.[1][2]

This guide provides self-validating protocols to remove this impurity, ensuring both chemical purity and safety compliance.

Module 1: The Chemistry of the "Enemy"

Before attempting removal, you must understand the species you are fighting.[1][2] The behavior of (2-bromoethyl)methylamine is entirely pH-dependent.[1][2]

The Aziridinium Trap

At acidic pH, the molecule exists as the stable, linear ammonium salt.[1] However, as you raise the pH (e.g., during a basic workup), the free amine deprotonates and rapidly attacks the adjacent carbon, displacing the bromide.[1]

  • Implication: If you perform a standard basic extraction, you are likely generating the aziridinium ion.[1][2] This species is highly water-soluble but can also partition into polar organic solvents, contaminating your product.[1][2]

Aziridinium_Cycle cluster_0 Acidic Conditions (pH < 6) cluster_1 Basic Conditions (pH > 8) Node1 Linear Ammonium Salt (Stable, Water Soluble) [CH3-NH2(+)-CH2-CH2-Br] Node2 Free Base (Transient) [CH3-NH-CH2-CH2-Br] Node1->Node2  Basification   Node2->Node1  Acidification   Node3 N-Methylaziridinium Ion (HIGHLY REACTIVE) [Cyclic Electrophile] Node2->Node3  Cyclization (Fast)   Node3->Node2  Slow Reversal  

Figure 1: The pH-dependent equilibrium. Note that basification drives the formation of the reactive aziridinium species.[1]

Module 2: Liquid-Liquid Extraction (LLE) Protocols

Applicability: Use these protocols when your target product has a significantly different pKa or lipophilicity compared to the reagent.[1][2]

Scenario A: Your Product is Neutral (e.g., Amide, Ether, Ester)

Logic: Since your product is neutral, it will remain in the organic layer at all pH levels.[1][2] The impurity is an amine; therefore, we can force it into the aqueous layer using acid.[1][2][3]

Protocol:

  • Dilute: Dilute the reaction mixture with a non-polar solvent (DCM or EtOAc).

  • Acid Wash: Wash the organic phase 3x with 1M HCl or 10% Citric Acid .[1][2]

    • Mechanism:[1][2][4][5] This protonates the (2-bromoethyl)methylamine (pKa ~8.5), locking it in the aqueous phase as the ammonium salt.[1][2]

  • Brine Wash: Wash with saturated brine to remove residual acid.[1][2][6]

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Scenario B: Your Product is a Basic Amine (e.g., Tertiary Amine)

Logic: This is the most common and difficult scenario.[1][2] Both your product and the impurity are basic.[1][2] However, the impurity is a secondary amine, whereas your product is likely a tertiary amine (if you used the reagent for alkylation).[1][2] We exploit the Aziridinium Hydrolysis or Derivatization .[1][2]

Protocol (The "Hydrolysis" Method):

  • Quench: Add water to the reaction mixture.

  • Heat (Optional but Recommended): Stir the aqueous mixture at 40-50°C for 1-2 hours at pH 7-8.

    • Mechanism:[1][2][4][5] This forces the unreacted reagent to cyclize to the aziridinium ion, which is then hydrolyzed by water to form (2-hydroxyethyl)methylamine (N-methylethanolamine).[1][2]

  • Extraction:

    • The hydrolyzed byproduct (N-methylethanolamine) is extremely hydrophilic (LogP -1.6).[1][2]

    • Extract your lipophilic product into organic solvent (DCM/EtOAc).[1][2] The hydrolyzed impurity will largely remain in the water layer.[1][2]

Module 3: Advanced Scavenging (Chemo-Selective)

Applicability: High-value compounds, GMP synthesis, or when LLE fails to achieve >98% purity.[1][2]

Strategy: Exploiting the Secondary Amine

If your product is a tertiary amine (no N-H bond) and the impurity is a secondary amine (has N-H bond), use a scavenger resin.[1][2]

Recommended Scavenger: Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde .[1][2]

Scavenger TypeMechanismTarget SpeciesProtocol Summary
PS-Isocyanate Forms urea linkageSecondary AminesAdd 2-3 eq of resin.[1][2] Stir 4h. Filter.
PS-Thiophenol Nucleophilic attackAlkyl BromidesAdd 2-3 eq of resin + base.[1][2] Stir 6h. Filter.
Acetic Anhydride AcetylationSecondary AminesAdd 1.5 eq Ac₂O.[1][2] Impurity becomes amide (neutral).[1][2] Wash with acid (product stays in water).[1][2]

Step-by-Step Protocol (PS-Isocyanate):

  • Dissolve crude mixture in DCM or THF (approx. 10 mL/g).

  • Add PS-Isocyanate resin (1.5 - 2.0 equivalents relative to the estimated impurity).[1][2]

  • Agitate: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 4–12 hours at room temperature.

  • Filter: Remove the resin via filtration.[1][2]

  • Result: The filtrate contains your tertiary amine product; the impurity is covalently bound to the beads.[1][2]

Module 4: Safety & Decontamination

WARNING: (2-Bromoethyl)methylamine and its aziridinium form are potential alkylating agents (nitrogen mustard analogs).[1][2] Treat all waste as hazardous.[1][2]

Decontamination Solution: To neutralize spills or clean glassware, use a solution that destroys the alkylating potential:[1][2]

  • Solution: 10% Sodium Thiosulfate (

    
    ) in dilute NaOH (0.1 M).
    
  • Mechanism: Thiosulfate is a "soft" nucleophile that rapidly reacts with the alkyl bromide/aziridinium to form a non-toxic Bunte salt (water-soluble thiosulfate ester).[1][2]

Troubleshooting FAQ

Q1: I see a new impurity spot on TLC that trails near the baseline. What is it?

  • Diagnosis: This is likely the N-methylaziridinium ion or its hydrolysis product (N-methylethanolamine).[1][2]

  • Fix: If it's the aziridinium ion, it will react with silica gel.[1][2] Run a 2D-TLC: Spot, run once, turn 90°, run again. If the spot moves off the diagonal, the compound is decomposing/reacting on the plate.[1][2] Use the Hydrolysis Method (Module 2, Scenario B) to convert it fully to the alcohol, then wash it away with water.[1][2]

Q2: My yield is lower than expected after Acid Wash.

  • Diagnosis: Your product might be partially soluble in water, especially if it is a polar amine.[1][2]

  • Fix: "Salt out" the aqueous layer.[1][2] Saturate the acidic aqueous phase with NaCl before separating the layers.[1][2] This increases the ionic strength, forcing your organic product back into the organic layer (Salting-Out Effect).[1][2]

Q3: Can I use Silica Gel Chromatography?

  • Caution: Yes, but the reagent is sticky.[1][2]

  • Tip: Pre-treat your silica slurry with 1% Triethylamine (TEA).[1][2] This neutralizes the acidic sites on the silica.[1][2] However, be aware that TEA can induce cyclization of the reagent.[1][2] A better approach is to use Amino-functionalized silica cartridges for purification, which avoid the strong acidity of standard silica.[1][2]

Decision Matrix

Use this flow to select the correct protocol for your specific situation.

Decision_Tree Start Start: Reaction Mixture contains (2-Bromoethyl)methylamine Q1 Is your Product Basic (e.g., contains an amine)? Start->Q1 Result_Neutral Product is Neutral/Acidic Q1->Result_Neutral No Result_Basic Product is Basic Q1->Result_Basic Yes Action_AcidWash PROTOCOL: Acid Wash (Wash organic layer with 1M HCl) Result_Neutral->Action_AcidWash Q2 Is Product a Tertiary Amine (No N-H bond)? Result_Basic->Q2 Action_Scavenger PROTOCOL: Scavenger Resin (Use PS-Isocyanate to trap impurity) Q2->Action_Scavenger Yes (Best Purity) Action_Hydrolysis PROTOCOL: Hydrolysis/LLE (Heat with water -> Extract) Q2->Action_Hydrolysis No / Cost Sensitive

Figure 2: Purification Strategy Decision Tree.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7851, 2-Bromoethylamine. Retrieved from [Link][1]

  • Organic Syntheses. beta-Bromoethylamine hydrobromide. Org. Syn. Coll. Vol. 2, p.91 (1943).[1][2] Retrieved from [Link][1]

  • Frontier, A. Not Voodoo: Workup for Removing Amines. University of Rochester.[1][2][3] Retrieved from [Link]

  • Google Patents.Method for removing unreacted electrophiles from a reaction mixture (US5632898A).

Sources

Troubleshooting

Technical Support Center: Strategies for Scaling Up Synthesis Using (2-Bromo-ethyl)-methyl-amine

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing (2-Bromo-ethyl)-methyl-amine and its salts in chemical synthesis. This resource is designed t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing (2-Bromo-ethyl)-methyl-amine and its salts in chemical synthesis. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to facilitate the successful scale-up of your reactions. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and reactivity of (2-Bromo-ethyl)-methyl-amine.

Q1: What is the most stable form of (2-Bromo-ethyl)-methyl-amine for storage and handling?

A1: (2-Bromo-ethyl)-methyl-amine is typically supplied and best stored as its hydrobromide or hydrochloride salt.[1][2] These salts are generally white to off-white crystalline solids with higher stability and lower volatility compared to the free base.[1] The free base is a less stable liquid and is more susceptible to degradation and side reactions, such as intramolecular cyclization. For long-term storage, it is recommended to keep the salt form under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Q2: What are the primary reactive sites on (2-Bromo-ethyl)-methyl-amine?

A2: (2-Bromo-ethyl)-methyl-amine possesses two primary reactive sites: the electrophilic carbon bearing the bromine atom and the nucleophilic secondary amine.[3][4] The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack (SN2 reaction).[3][4] The secondary amine can act as a nucleophile, reacting with various electrophiles.[4] This dual functionality makes it a versatile building block for the synthesis of a wide array of more complex molecules.[4]

Q3: Can (2-Bromo-ethyl)-methyl-amine undergo self-reaction?

A3: Yes, under certain conditions, (2-Bromo-ethyl)-methyl-amine can undergo intramolecular cyclization to form the N-methylaziridinium ion.[5][6] This is more likely to occur with the free base form, especially in the presence of a base or upon heating. The formation of this reactive intermediate can lead to undesired side products or polymerization. Using the salt form and carefully controlling the reaction conditions, particularly the stoichiometry and addition rate of the base, can minimize this side reaction.

Q4: What are the key safety precautions when working with (2-Bromo-ethyl)-methyl-amine and its salts?

A4: (2-Bromo-ethyl)-methyl-amine hydrobromide is considered a hazardous substance.[7][8] It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[7][9] Always handle this compound in a well-ventilated area, preferably a fume hood.[8][10] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[9][10] Avoid creating dust when handling the solid salt form.[8] In case of accidental contact, wash the affected area thoroughly with water.[9]

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This guide provides a systematic approach to identifying and resolving common issues encountered during the scale-up of reactions involving (2-Bromo-ethyl)-methyl-amine.

Issue 1: Low Yield of the Desired N-Alkylated Product

Potential Causes & Solutions

  • Cause A: Incomplete Reaction. On a larger scale, mixing and heat transfer can be less efficient.

    • Solution:

      • Monitor the reaction closely: Utilize in-process controls (e.g., TLC, LC-MS, GC) to track the consumption of the starting material.[11][12]

      • Increase reaction time: Allow the reaction to stir for a longer period.

      • Increase temperature: Gradually increase the reaction temperature, while monitoring for the formation of impurities.[4][12] For sluggish reactions, heating in a sealed vessel or using a microwave reactor can be effective.[4][13]

  • Cause B: Side Reactions. The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution:

      • Over-alkylation: The initial N-alkylation product can sometimes be more nucleophilic than the starting amine, leading to the formation of tertiary amines or even quaternary ammonium salts.[12][14][15] To mitigate this, use a large excess of the amine starting material or employ a slow, controlled addition of (2-Bromo-ethyl)-methyl-amine.[12]

      • Elimination Reaction: Under strongly basic conditions, an elimination reaction can occur to form an alkene.[4] Consider using a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[12][13] The insolubility of the base in some solvents can be advantageous as it can suppress elimination.[13]

  • Cause C: Poor Reagent Quality or Degradation.

    • Solution:

      • Use high-purity starting materials: Ensure the (2-Bromo-ethyl)-methyl-amine salt is of high purity and has been stored correctly.

      • Generate the free base in situ: If the reaction requires the free base, it is often best to generate it in situ by adding a suitable base to a solution or suspension of the salt just before the reaction. This minimizes the risk of degradation and self-reaction.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Potential Causes & Solutions

  • Cause A: Competing N- and O-Alkylation (for substrates with hydroxyl groups).

    • Solution:

      • Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before performing the N-alkylation. The protecting group can be removed in a subsequent step.

      • Optimize Reaction Conditions: Carefully select the solvent and base. Aprotic polar solvents like DMF or DMSO might favor N-alkylation.[13]

  • Cause B: Lack of Temperature Control. Exothermic reactions can lead to temperature spikes, promoting side reactions.[16]

    • Solution:

      • Controlled Addition: Add the limiting reagent slowly, using a dropping funnel or a syringe pump, to maintain a consistent internal temperature.

      • Cooling: Use an ice bath or a cooling system to dissipate the heat generated during the reaction, especially during the initial stages of addition.[1][4]

Issue 3: Difficult Product Isolation and Purification

Potential Causes & Solutions

  • Cause A: Emulsion Formation During Workup.

    • Solution:

      • Add Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to break up emulsions.

      • Filter through Celite: Passing the mixture through a pad of Celite can help to break up emulsions and remove fine solid particles.

  • Cause B: Product is Water-Soluble. The presence of the amine functionality can increase the water solubility of the product.[17]

    • Solution:

      • Back-extraction: After the initial extraction, adjust the pH of the aqueous layer to be more basic (to deprotonate the amine) and re-extract with an organic solvent.

      • Use a more polar extraction solvent: Consider using a solvent like n-butanol for extracting highly polar products from the aqueous phase.

  • Cause C: Co-elution of Impurities during Chromatography.

    • Solution:

      • Derivative Formation: Convert the product to a salt (e.g., hydrochloride) to alter its polarity, which may improve chromatographic separation.

      • Alternative Purification Techniques: Consider other purification methods such as crystallization or distillation under reduced pressure if the product is thermally stable.[11]

Section 3: Experimental Protocols and Data

General Protocol for N-Alkylation of a Primary Amine

This protocol provides a general guideline for the N-alkylation of a primary amine with (2-Bromo-ethyl)-methyl-amine hydrobromide. Optimization will be required for specific substrates.

  • Reaction Setup: To a stirred solution or suspension of the primary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or acetone) in a reaction vessel equipped with a condenser and a dropping funnel, add a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Reagent Addition: Dissolve (2-Bromo-ethyl)-methyl-amine hydrobromide (1.1-1.5 eq.) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).[12]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[12]

  • Workup: Cool the reaction mixture to room temperature. Filter off any inorganic salts.[12] If the solvent is water-miscible, remove it under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[12]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Table 1: Influence of Base and Solvent on N-Alkylation
Starting AmineBase (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
MorpholineNone (excess morpholine)Neat<906-890[11]
Primary AmineK₂CO₃ (2.0)Acetonitrile801275-85[12]
AnilineLiH (1.5)DMF60660-70[12]
IndoleK₂CO₃ (2.0)DMF80880-90[12]

Section 4: Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General N-Alkylation Reaction Pathway

This diagram illustrates the key steps in the N-alkylation of a primary amine using (2-Bromo-ethyl)-methyl-amine hydrobromide.

N_Alkylation_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products PrimaryAmine R-NH₂ (Primary Amine) SN2 Sɴ2 Attack PrimaryAmine->SN2 BromoAmine (2-Bromo-ethyl)-methyl-amine HBr Salt FreeBase Generation of Free Base (in situ) BromoAmine->FreeBase + Base Base Base (e.g., K₂CO₃) FreeBase->SN2 Deprotonation Deprotonation SN2->Deprotonation Protonated Intermediate Product R-NH-CH₂CH₂-NH-CH₃ (Desired Product) Deprotonation->Product + Base Salt Base-H⁺ + Br⁻ Deprotonation->Salt

Caption: N-Alkylation reaction workflow.

Diagram 2: Troubleshooting Low Yield

This decision tree provides a logical workflow for troubleshooting low yields in your N-alkylation reaction.

Troubleshooting_Low_Yield Start Low Yield Observed CheckCompletion Is the reaction complete? (Check by TLC/LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No SideProducts Are there significant side products? CheckCompletion->SideProducts Yes IncreaseTimeTemp Increase Reaction Time or Temperature Incomplete->IncreaseTimeTemp YesSideProducts Identify Side Products SideProducts->YesSideProducts Yes OverAlkylation Over-alkylation? YesSideProducts->OverAlkylation Elimination Elimination? YesSideProducts->Elimination SlowAddition Use Excess Amine or Slow Reagent Addition OverAlkylation->SlowAddition MilderBase Use a Milder Base Elimination->MilderBase

Caption: Decision tree for troubleshooting low reaction yields.

References

  • National Institutes of Health. (2023, April 15). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. [Link]

  • Organic Syntheses Procedure. Ethylamine, 2-bromo-, hydrobromide. [Link]

  • ResearchGate. (2018, February 19). What are the best conditions for the reaction of primary amine with ethylbromo acetate?[Link]

  • Wikipedia. 2C-B. [Link]

  • National Institutes of Health. (2-Bromo-ethyl)-methyl-amine | C3H8BrN | CID 12735739 - PubChem. [Link]

  • Chem.ucla.edu. (2010, October 6). Functional Groups In Organic Chemistry. [Link]

  • National Institutes of Health. 2-Bromoethylamine | C2H6BrN | CID 7851 - PubChem. [Link]

  • National Institutes of Health. 2-bromo-N-methylethanamine;hydrochloride | C3H9BrClN | CID 12735741 - PubChem. [Link]

  • RSC Publishing. (2020, October 27). Synthesis and applications of methyleneaziridines. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides : r/Chempros. [Link]

  • ResearchGate. Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and...[Link]

  • MP Biomedicals. (2017, July 12). Safety Data Sheet. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • ResearchGate. (2025, August 7). Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction | Request PDF. [Link]

  • National Institutes of Health. N-Dealkylation of Amines - PMC. [Link]

  • Loba Chemie. (2016, May 12). 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS - CAS-No.[Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (2-Bromo-ethyl)-methyl-amine

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel and existing chemical entities is a cornerstone of innovation and safety. Mass spectrometry (MS) stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel and existing chemical entities is a cornerstone of innovation and safety. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the expected mass spectrometry fragmentation patterns of (2-Bromo-ethyl)-methyl-amine under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these patterns is crucial for the unambiguous identification and characterization of this and similar halogenated amines in various research and development settings.

The Significance of Fragmentation in Structural Elucidation

Mass spectrometry works by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). The energy imparted during ionization often causes the molecules to break apart into smaller, characteristic fragments. This fragmentation is not random; it follows predictable chemical pathways governed by the principles of bond strengths, ion stability, and the potential for rearrangements.[1] By analyzing the m/z values of these fragment ions, we can piece together the original molecular structure, much like assembling a puzzle.

The choice of ionization technique significantly influences the fragmentation process. Electron Ionization (EI) is a high-energy "hard" ionization method that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that generally produces protonated or deprotonated molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of intact molecules.[2][3]

Electron Ionization (EI) Mass Spectrometry: A Detailed Fragmentation Fingerprint

In EI-MS, the sample is bombarded with high-energy electrons, leading to the ejection of an electron from the molecule and the formation of a radical cation, known as the molecular ion (M•+).[4] For (2-Bromo-ethyl)-methyl-amine (C₃H₈BrN), the molecular ion will appear as a characteristic doublet at m/z 137 and 139, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[5] The energetic nature of EI ensures that this molecular ion will undergo significant fragmentation.

Key Predicted Fragmentation Pathways under EI:
  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[6][7] The cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is driven by the formation of a resonance-stabilized iminium cation. For (2-Bromo-ethyl)-methyl-amine, two primary alpha-cleavage routes are possible:

    • Loss of a Bromomethyl radical (•CH₂Br): This is the most likely and diagnostically significant fragmentation. Cleavage of the Cα-Cβ bond results in the formation of a stable N-methylmethaniminium cation at m/z 44 ([CH₃-NH=CH₂]⁺). This fragment is often the base peak in the mass spectra of N-methylalkylamines.[4]

    • Loss of a Methyl radical (•CH₃): Cleavage of the N-CH₃ bond would lead to the formation of a fragment at m/z 122/124. However, the formation of the m/z 44 ion is generally more favorable due to the stability of the resulting cation and the weaker C-C bond compared to the N-C bond.

  • Halogen Cleavage: The direct cleavage of the C-Br bond is a common fragmentation pathway for alkyl halides.[8] This would result in the formation of a carbocation at m/z 58 ([CH₃-NH-CH₂-CH₂]⁺) and a bromine radical (•Br). The isotopic signature of bromine would not be present in this fragment.

  • Loss of HBr: The elimination of a hydrogen bromide molecule (HBr) from the molecular ion can also occur, leading to a fragment at m/z 56 .

The interplay of these pathways will generate a complex but highly informative mass spectrum, with the base peak likely being at m/z 44.

Electrospray Ionization (ESI) Mass Spectrometry: Focusing on the Intact Molecule

ESI-MS is the go-to technique for analyzing polar and thermally labile molecules, often in conjunction with liquid chromatography (LC-MS).[9] In positive ion mode, ESI typically generates a protonated molecule, [M+H]⁺. For (2-Bromo-ethyl)-methyl-amine, this would result in a prominent ion cluster at m/z 138 and 140 .

Due to the gentle nature of ESI, in-source fragmentation is minimal compared to EI. However, by inducing fragmentation through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), we can gain structural information.

Predicted Fragmentation in ESI-MS/MS:

When the [M+H]⁺ ion (m/z 138/140) is selected and subjected to CID, the fragmentation will be driven by the protonated amine group.

  • Loss of Ammonia (NH₃) or Methylamine (CH₃NH₂): While possible, these are less likely primary fragmentation pathways for this structure.

  • Loss of HBr: The most probable fragmentation pathway for the protonated molecule is the neutral loss of hydrogen bromide, leading to a product ion at m/z 57 . This corresponds to the formation of an N-methylaziridinium cation or a rearranged allylic amine cation.

  • Cleavage of the C-Br bond: Similar to EI, the loss of a bromine radical is possible, but the loss of neutral HBr is often more favorable from the protonated species.

Comparative Summary of Fragmentation Patterns

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion Molecular Ion (M•+) at m/z 137/139Protonated Molecule ([M+H]⁺) at m/z 138/140
Fragmentation Extent ExtensiveMinimal (can be induced by MS/MS)
Dominant Fragmentation Alpha-cleavageNeutral loss of HBr (in MS/MS)
Key Diagnostic Fragment m/z 44 ([CH₃-NH=CH₂]⁺)m/z 57 ([C₃H₇N]⁺) from [M+H]⁺ - HBr
Other Notable Fragments m/z 58 ([M-Br]⁺), m/z 56 ([M-HBr]•+)-
Application Focus Detailed structural elucidation (fingerprinting)Molecular weight determination, analysis of complex mixtures (LC-MS)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This protocol is designed for the analysis of volatile compounds like (2-Bromo-ethyl)-methyl-amine.

  • Sample Preparation:

    • Dissolve 1 mg of (2-Bromo-ethyl)-methyl-amine in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

    • For some applications, derivatization with reagents like pentafluoropropionic anhydride (PFPA) can improve chromatographic performance and introduce specific fragmentation patterns.[10][11]

  • GC Conditions:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 35-200.

    • Scan Rate: 2 scans/second.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization

This protocol is suitable for the analysis of (2-Bromo-ethyl)-methyl-amine in complex matrices, such as biological fluids or reaction mixtures.[9]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase starting conditions (e.g., 95% mobile phase A).

    • Filter the sample through a 0.22 µm syringe filter before injection.[12]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is appropriate for polar analytes.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-8 min: 5% to 95% B.

      • 8-10 min: Hold at 95% B.

      • 10.1-12 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI-MS/MS):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimize for the specific instrument.

    • MS/MS Transition: Monitor the transition from the precursor ion (m/z 138) to the product ion (m/z 57) for selective quantification and confirmation.

Visualizing the Fragmentation Pathways

To further clarify the fragmentation mechanisms, the following diagrams illustrate the key bond cleavages and resulting ions.

EI_Fragmentation cluster_main EI Fragmentation of (2-Bromo-ethyl)-methyl-amine cluster_alpha Alpha-Cleavage cluster_halogen Halogen Cleavage M_ion [CH₃-NH-CH₂-CH₂-Br]•+ m/z 137/139 alpha_cleavage Loss of •CH₂Br M_ion->alpha_cleavage halogen_cleavage Loss of •Br M_ion->halogen_cleavage frag_44 [CH₃-NH=CH₂]⁺ m/z 44 (Base Peak) alpha_cleavage->frag_44 frag_58 [CH₃-NH-CH₂-CH₂]⁺ m/z 58 halogen_cleavage->frag_58

Caption: Predicted EI fragmentation pathways of (2-Bromo-ethyl)-methyl-amine.

ESI_Fragmentation cluster_main ESI-MS/MS Fragmentation of (2-Bromo-ethyl)-methyl-amine cluster_loss Neutral Loss MH_ion [CH₃-NH₂⁺-CH₂-CH₂-Br] [M+H]⁺ m/z 138/140 neutral_loss Loss of HBr MH_ion->neutral_loss CID frag_57 [C₃H₈N]⁺ m/z 57 neutral_loss->frag_57

Caption: Predicted ESI-MS/MS fragmentation of protonated (2-Bromo-ethyl)-methyl-amine.

Conclusion

The choice between EI and ESI mass spectrometry for the analysis of (2-Bromo-ethyl)-methyl-amine depends on the analytical goal. EI-MS provides a rich fragmentation spectrum that serves as a robust fingerprint for structural confirmation, with the alpha-cleavage product at m/z 44 being a key diagnostic ion. ESI-MS, particularly when coupled with LC and MS/MS, offers high sensitivity and selectivity for quantifying the compound in complex mixtures, with the neutral loss of HBr from the protonated molecule yielding a characteristic fragment at m/z 57. By understanding the fundamental principles behind these fragmentation patterns, researchers can confidently identify and characterize this and other halogenated amines, ensuring the integrity and accuracy of their scientific findings.

References

  • ResearchGate. (n.d.). Proposed fragmentation routes of protonated compounds 1-5 by LC-ESI-QTOF-MS. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine. Retrieved from [Link]

  • Miller, T. A., & Lineberger, W. C. (2011). Spectroscopy and Fragmentation of Undercoordinated Bromoiridates. The Journal of Physical Chemistry A, 115(42), 11507-11515.
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  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of (2-Bromo-ethyl)-methyl-amine and (2-Chloro-ethyl)-methyl-amine

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the versatile bifun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the versatile bifunctional reagents, 2-haloethylamines are indispensable for introducing an N-methylethanamine moiety, often as a precursor to cyclic structures like aziridines or as a linker in more complex molecules. This guide provides an in-depth comparison of the reactivity of two common analogs: (2-Bromo-ethyl)-methyl-amine and (2-Chloro-ethyl)-methyl-amine, grounded in fundamental chemical principles and supported by experimental considerations.

Introduction to 2-Halo-N-methylethanamines

(2-Bromo-ethyl)-methyl-amine and (2-Chloro-ethyl)-methyl-amine are key intermediates in organic synthesis.[1][2][3] Their utility stems from their dual functionality: a secondary amine that can act as a nucleophile or a base, and an electrophilic carbon atom bonded to a halogen. This structure allows them to participate in a variety of chemical transformations, most notably nucleophilic substitution reactions, making them invaluable for constructing complex molecular architectures in medicinal chemistry, agrochemical development, and material science.[1][4] The central focus of this guide is to dissect the profound impact the seemingly minor difference between a bromine and a chlorine atom has on the molecule's overall reactivity.

The Decisive Role of the Halogen: A Mechanistic Overview

The reactivity of these compounds is predominantly governed by nucleophilic substitution, where the halogen atom is displaced by a nucleophile.[5][6] A particularly important reaction pathway for these molecules is an intramolecular nucleophilic substitution. Here, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon bearing the halogen, leading to the formation of a highly reactive three-membered ring intermediate, the N-methylaziridinium ion.[7] This cyclization is often the rate-determining step in subsequent reactions.

The rate of this substitution is dictated by two primary, interconnected factors:

  • Carbon-Halogen (C-X) Bond Strength: The energy required to break this bond. A weaker bond leads to a faster reaction.[8][9]

  • Leaving Group Ability: The stability of the halide ion (X⁻) after it has departed with the pair of electrons from the C-X bond. A more stable anion is a better leaving group.[10][11]

Head-to-Head Comparison: Bromine vs. Chlorine

(2-Bromo-ethyl)-methyl-amine is significantly more reactive than its chloro- analog. This difference is not subtle and has major implications for experimental design. The superior reactivity of the bromo-compound can be explained by analyzing the fundamental properties of the halogens.

A. Leaving Group Ability: The Core Principle

The cardinal rule of nucleophilic substitution is that a good leaving group is a weak base.[11] This is because weak bases are stable as anions and have a low tendency to share their electron pair.[11]

  • Bromide (Br⁻) is the conjugate base of hydrobromic acid (HBr), a very strong acid.

  • Chloride (Cl⁻) is the conjugate base of hydrochloric acid (HCl), which is also a strong acid, but slightly weaker than HBr.[9]

Because HBr is a stronger acid than HCl, Br⁻ is a weaker base than Cl⁻. Furthermore, the larger ionic radius of the bromide ion allows its negative charge to be dispersed over a greater volume, which increases its stability compared to the chloride ion.[12] Consequently, bromide is a better leaving group than chloride.[11]

B. Carbon-Halogen Bond Strength

The energy required to cleave the carbon-halogen bond directly impacts the activation energy of the reaction.

  • The average bond dissociation energy for a C-Br bond is approximately 290 kJ/mol .[8]

  • The average bond dissociation energy for a C-Cl bond is significantly higher at about 346 kJ/mol .[8]

The weaker C-Br bond requires less energy to break, contributing directly to the faster reaction rate observed for (2-Bromo-ethyl)-methyl-amine.

Quantitative Data and Experimental Implications

The theoretical principles are borne out in experimental observations. While specific kinetic data for these exact molecules requires specialized study, the general reactivity trend of alkyl halides is well-established: R-I > R-Br > R-Cl > R-F .[8] Alkyl bromides consistently react faster than alkyl chlorides in SN2 reactions, often by one or two orders of magnitude, depending on the specific conditions.[9][13][14]

This reactivity difference dictates the choice of reaction conditions. To achieve the same reaction rate, the chloro-compound will typically require more forcing conditions, such as higher temperatures or longer reaction times, compared to the bromo-derivative.[4][14]

Table 1: Comparative Properties of (2-Bromo-ethyl)-methyl-amine vs. (2-Chloro-ethyl)-methyl-amine

Property(2-Bromo-ethyl)-methyl-amine(2-Chloro-ethyl)-methyl-amineScientific Justification
Chemical Formula C₃H₈BrNC₃H₈ClNBased on atomic composition.
C-X Bond Energy ~290 kJ/mol~346 kJ/molThe C-Br bond is inherently weaker than the C-Cl bond.[8]
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Br⁻ is a weaker base and more stable anion, making it a better leaving group.[11]
Relative Reactivity Higher Lower A direct consequence of the weaker C-X bond and superior leaving group ability.[8][9][11]
Typical Reaction Conditions Milder (e.g., lower temperature, shorter time)Harsher (e.g., higher temperature, longer time)A lower activation energy is required to displace the bromide ion.[4]

Visualizing the Reaction Pathway and Energetics

The intramolecular SN2 reaction is the key pathway for these molecules. The diagrams below illustrate this process and the energetic differences.

G cluster_bromo (2-Bromo-ethyl)-methyl-amine cluster_chloro (2-Chloro-ethyl)-methyl-amine Br_Start CH₃-NH-CH₂-CH₂-Br Br_TS Transition State (Aziridinium forming) Br_Start->Br_TS Intramolecular SN2 Attack Br_Int N-Methylaziridinium Ion Br_TS->Br_Int Br_LG Br⁻ (Good Leaving Group) Br_TS->Br_LG Cl_Start CH₃-NH-CH₂-CH₂-Cl Cl_TS Transition State (Aziridinium forming) Cl_Start->Cl_TS Intramolecular SN2 Attack Cl_Int N-Methylaziridinium Ion Cl_TS->Cl_Int Cl_LG Cl⁻ (Poorer Leaving Group) Cl_TS->Cl_LG

Caption: Intramolecular SN2 cyclization pathway for bromo- and chloro- derivatives.

G cluster_axis Reactants Reactants (Haloethylamine) ts_br Reactants->ts_br ΔG‡ (Bromo) Lower Ea ts_cl Reactants->ts_cl ΔG‡ (Chloro) Higher Ea Products Products (Aziridinium + Halide) ts_br->Products ts_cl->Products y_axis Free Energy (G) x_axis Reaction Coordinate

Caption: Simplified energy profile comparing activation energies (Ea).

Experimental Protocol: Comparative Kinetic Analysis

To empirically validate the reactivity difference, a kinetic study monitoring the rate of intramolecular cyclization can be performed.

Objective: To determine the first-order rate constants for the consumption of (2-Bromo-ethyl)-methyl-amine and (2-Chloro-ethyl)-methyl-amine under identical conditions.

Methodology: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

Procedure:

  • Reagent Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each haloamine in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) containing a non-reactive internal standard (e.g., TMS or DSS).

  • Reaction Initiation: Place the NMR tubes containing the solutions into a pre-heated NMR spectrometer probe set to a constant temperature (e.g., 60 °C). This ensures the reaction starts simultaneously for both samples under identical thermal conditions.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 10 minutes for the bromo-compound, every 30 minutes for the chloro-compound) over several hours.

  • Data Analysis:

    • Identify a characteristic proton signal for the starting material (e.g., the -CH₂-X protons) that is well-resolved from the product signals.

    • Integrate this peak relative to the internal standard at each time point.

    • Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time.

Strategic Considerations for Synthesis

The choice between the bromo and chloro derivative is a strategic one based on the specific synthetic challenge:

  • Use (2-Bromo-ethyl)-methyl-amine when:

    • High reactivity is required for a difficult transformation.

    • Mild reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

    • Rapid and complete conversion is a priority.

  • Use (2-Chloro-ethyl)-methyl-amine when:

    • Greater stability and a longer shelf-life are advantageous.

    • Cost is a primary concern, as chloro-derivatives are often less expensive.

    • A slower, more controlled reaction is desired to minimize side products or manage exotherms in large-scale reactions.

Conclusion

The reactivity of (2-Bromo-ethyl)-methyl-amine is demonstrably higher than that of (2-Chloro-ethyl)-methyl-amine. This phenomenon is unequivocally attributed to the fundamental chemical properties of the carbon-halogen bond and the stability of the resulting halide anion. The C-Br bond is weaker and the bromide ion is a more stable leaving group than its chloride counterpart. This understanding allows synthetic chemists to make informed, rational decisions, selecting the appropriate reagent to balance reaction efficiency, cost, and compatibility with the overall synthetic strategy, ultimately enabling the streamlined development of novel chemical entities.

References

  • Gauth. (n.d.). Methylamine reacts with bromoethane by nucleophilic substitution to produce a mixture of p. Gauth. Available at: [Link]

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  • Hsu, F. L., Berg, F., & McMahon, L. R. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides.
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  • National Taiwan University. (n.d.). The Study of the Kinetics of Intramolecular Radical Cyclizations of Acylsilanes via the Intramolecular Competition Method. NTU Scholars. Available at: [Link]

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  • St John, T. (2015, June 22). Chem 251 - Reactivities of Alkyl Halides Lab. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride. Google Patents.
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  • Chemistry LibreTexts. (2023, January 22). B. What is Nucleophilic Substitution?. Chemistry LibreTexts. Available at: [Link]

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  • The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. Available at: [Link]

  • ACS Publications. (2026, February 3). Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. ACS Publications. Available at: [Link]

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Validation

Technical Comparison Guide: IR Spectroscopy of (2-Bromo-ethyl)-methyl-amine

Executive Summary & Application Context (2-Bromo-ethyl)-methyl-amine (typically handled as the hydrobromide salt, CAS 2576-47-8) is a critical alkylating agent and intermediate in the synthesis of nitrogen mustards, hete...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(2-Bromo-ethyl)-methyl-amine (typically handled as the hydrobromide salt, CAS 2576-47-8) is a critical alkylating agent and intermediate in the synthesis of nitrogen mustards, heterocycles, and pharmaceutical actives. Its reactivity—driven by the leaving group capability of the bromide—makes it prone to cyclization into the reactive N-methylaziridinium ion under basic conditions.

For drug development professionals, Infrared (IR) Spectroscopy serves as the primary frontline tool for:

  • Reaction Monitoring: Confirming the conversion of the precursor 2-(Methylamino)ethanol (OH

    
     Br).
    
  • Salt Integrity Verification: Ensuring the molecule remains in the stable ammonium salt form to prevent premature cyclization.

  • Differentiation: Distinguishing between the bromo- and chloro-analogs during supply chain verification.

This guide moves beyond basic spectral assignment to provide a comparative performance analysis against its critical alternatives and precursors.

Spectroscopic Profile: (2-Bromo-ethyl)-methyl-amine HBr

The hydrobromide salt presents a distinct spectral signature dominated by the protonated secondary amine and the carbon-bromine bond.

Table 1: Characteristic IR Bands (HBr Salt)
Functional GroupFrequency (

)
IntensityDiagnostic Value
Amine Salt (N-H

)
2400 – 3000 Broad, StrongCritical. Overlaps C-H stretches. Indicates stable salt form. Disappearance suggests degradation to free base/aziridine.
Alkyl C-H Stretch 2950 – 2850 MediumStandard alkyl backbone. Often obscured by the broad ammonium band.
N-H

Deformation
1580 – 1620 Medium/SharpConfirms secondary ammonium salt structure.
C-N Stretch 1020 – 1180 MediumCharacteristic of aliphatic amines.
C-Br Stretch 515 – 690 Medium/StrongFingerprint Identity. Differentiates from Chloro-analog and alcohol precursor.

Expert Insight: The most common error in analyzing this compound is misinterpreting the broad band at 2400–3000


 as moisture. While the salt is hygroscopic, this band is intrinsic to the 

species.

Comparative Performance Analysis

This section evaluates the target molecule against its primary "alternatives": its synthetic precursor (for reaction completion) and its halogenated analog (for substitution verification).

Comparison A: Target vs. Precursor [2-(Methylamino)ethanol]

Objective: Validation of Bromination (OH


 Br).

The synthesis typically involves treating 2-(methylamino)ethanol with HBr or


. The IR spectrum provides a binary Pass/Fail indication based on the hydroxyl group.
Feature(2-Bromo-ethyl)-methyl-amine HBr2-(Methylamino)ethanol (Precursor)
O-H Stretch (~3350

)
ABSENT PRESENT (Broad, Strong)
C-O Stretch (~1050

)
ABSENT PRESENT (Strong)
C-Br Stretch (~600

)
PRESENT ABSENT

Performance Verdict: IR is superior to NMR for rapid in-process control (IPC) of this reaction because the disappearance of the O-H stretch is unambiguous and does not require deuterated solvents.

Comparison B: Target vs. Chloro-Analog [(2-Chloro-ethyl)-methyl-amine]

Objective: Supply Chain Verification & Substitution Tuning.

The chloro-analog is less reactive than the bromo-compound. Distinguishing them is critical when fine-tuning alkylation kinetics.

  • Mechanism: Heavier atoms vibrate at lower frequencies. Bromine (79.9 amu) is significantly heavier than Chlorine (35.5 amu).

  • Spectral Shift:

    • C-Cl Stretch: Appears at 600 – 800

      
       .
      
    • C-Br Stretch: Shifts down to 500 – 690

      
       .
      

Experimental Data Note: In the fingerprint region, the C-Br band will consistently appear ~100


 lower than the corresponding C-Cl band of the analog.

Decision Logic & QC Workflow

The following diagram illustrates the logical pathway for validating the identity and quality of (2-Bromo-ethyl)-methyl-amine HBr using IR data.

IR_Decision_Tree Start Unknown Sample Spectrum Check_OH Check 3200-3550 cm⁻¹ (Broad O-H Stretch?) Start->Check_OH Is_Precursor IDENTIFIED: Precursor 2-(Methylamino)ethanol Check_OH->Is_Precursor Yes Check_Salt Check 2400-3000 cm⁻¹ (Broad N-H⁺ Stretch?) Check_OH->Check_Salt No Is_FreeBase WARNING: Free Base / Aziridine (Unstable Form) Check_Salt->Is_FreeBase No Check_Fingerprint Check 500-700 cm⁻¹ (C-X Stretch Region) Check_Salt->Check_Fingerprint Yes Is_Chloro IDENTIFIED: Chloro-Analog (Band at 700-750 cm⁻¹) Check_Fingerprint->Is_Chloro High Freq (700+) Is_Target CONFIRMED: Target (2-Bromo-ethyl)-methyl-amine HBr (Band at 500-650 cm⁻¹) Check_Fingerprint->Is_Target Low Freq (<690)

Caption: QC Decision Tree for differentiating the target molecule from precursors and analogs.

Experimental Protocol: Handling & Acquisition

To ensure reproducibility and prevent artifact formation (e.g., moisture absorption or halide exchange), follow this specific protocol.

Method: KBr Pellet (Preferred for Salts)

The HBr salt is solid but hygroscopic. ATR (Attenuated Total Reflectance) is acceptable but can corrode diamond/ZnSe crystals over time due to acidity. KBr transmission is the gold standard for resolution.

Step-by-Step Protocol:

  • Environment: Work in a humidity-controlled environment (<40% RH).

  • Preparation: Mix 2 mg of (2-Bromo-ethyl)-methyl-amine HBr with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind gently in an agate mortar. Critical: Do not over-grind; excessive pressure can generate heat, potentially degrading the labile alkyl bromide or inducing halide exchange with the KBr matrix (rare but possible).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Range: 4000 – 400

      
      .
      
    • Resolution: 4

      
      .[1]
      
    • Scans: 32 (to average out noise in the fingerprint region).

Self-Validating Check:

  • If the region above 3400

    
     shows a broad "hump," your sample has absorbed water. Dry the sample in a vacuum desiccator over 
    
    
    
    and re-run.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 2576-47-8 (Analogous Data). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative source for C-Br and Amine Salt group frequencies).[4][5][6]

  • PubChem. Compound Summary: 2-Bromo-N-methylethanamine hydrobromide.[4][Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Comparative

Elemental Analysis Standards: (2-Bromoethyl)methylamine Hydrobromide

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: Validation of Purity Standards & Analytical Methodologies[1] Executive Summary (2-Bromoethyl)methylam...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: Validation of Purity Standards & Analytical Methodologies[1]

Executive Summary

(2-Bromoethyl)methylamine hydrobromide (CAS 2576-47-8) is a critical secondary amine building block used in the synthesis of heterocycles and pharmaceutical intermediates.[1] However, its dual nature—being both hygroscopic and electrophilically reactive —renders standard Certificate of Analysis (CoA) data unreliable if not rigorously validated.[1]

This guide moves beyond simple "pass/fail" criteria. It establishes a self-validating analytical standard , comparing Elemental Analysis (EA) against orthogonal methods (NMR, Titration) to ensure structural integrity and precise stoichiometry.[1]

Part 1: The Analytical Challenge

The core difficulty with (2-Bromoethyl)methylamine HBr is the "Stability-Hygroscopicity Paradox."[1]

  • Hygroscopicity: The salt avidly absorbs atmospheric water, skewing Carbon/Nitrogen (CHN) percentages.[1]

  • Cyclization Risk: In the presence of moisture and slight basicity (even from glass surfaces), the salt can partially liberate the free base, which rapidly cyclizes to the highly reactive N-methylaziridinium ion .[1]

Standard EA protocols often fail because they do not account for the dynamic water content or the potential loss of HBr during aggressive drying cycles.[1]

The Degradation Pathway

The following diagram illustrates the structural risks during storage and analysis, highlighting why a single analytical method is insufficient.

DegradationPathway cluster_prevention Analytical Control Zone Salt (2-Bromoethyl)methylamine Hydrobromide (Salt) [Stable, Hygroscopic] FreeBase Free Base (Transient Species) Salt->FreeBase Moisture/Base (-HBr) Aziridinium N-Methylaziridinium Ion (Cyclized) FreeBase->Aziridinium Rapid Cyclization (Intramolecular) Hydrolysis Hydrolysis Products (N-methylethanolamine) Aziridinium->Hydrolysis + H2O (Ring Opening)

Figure 1: Stability pathway of (2-Bromoethyl)methylamine salts. The transition from Salt to Aziridinium alters the ionic halogen content, invalidating standard titration methods.

Part 2: Establishing the Standard (Theoretical vs. Experimental)

To validate a batch, one must compare the Theoretical Standard against Experimental Reality .[1] The table below defines the target values for the Hydrobromide salt (C₃H₉Br₂N).

Table 1: Elemental Composition Standards
ElementTheoretical % (Anhydrous)Tolerance Limit (±0.4%)Effect of 1% Water Impurity
Carbon (C) 16.46%16.06 – 16.86%Decreases to ~16.29%
Hydrogen (H) 4.14%3.74 – 4.54%Increases (due to H₂O)
Nitrogen (N) 6.40%6.00 – 6.80%Decreases to ~6.33%
Bromine (Br) 73.00%72.60 – 73.40%Decreases significantly

Critical Insight: A sample containing just 1% water (common in "fresh" bottles) will fail the Carbon specification.[1] Do not assume synthesis failure. You must correct for water content using TGA (Thermogravimetric Analysis) or Karl Fischer titration before accepting/rejecting the EA data.[1]

Part 3: Comparative Analysis Guide

This section objectively compares Elemental Analysis against alternative purity methods to determine the best workflow for drug development applications.

Method 1: Elemental Analysis (CHN + Halogen)
  • Role: The "Gold Standard" for bulk stoichiometry.[1]

  • Pros: Verifies the Salt:Base ratio (critical for HBr salts). Detects non-volatile inorganic impurities.[1]

  • Cons: Blind to structural isomers (linear vs. cyclized).[1] Highly sensitive to weighing errors with hygroscopic powders.

  • Verdict: Mandatory for lot release, but insufficient for structural identity.[1]

Method 2: Argentometric Titration (AgNO₃)
  • Role: Quantifies Ionic Bromide (Br⁻).

  • Pros: Extremely precise (>99.5% accuracy) for the anion.

  • Cons: Cannot distinguish between the intact amine hydrobromide and degraded inorganic bromide (e.g., NH₄Br impurities).

  • Verdict: Use as a secondary check for salt formation completeness.

Method 3: Quantitative NMR (qNMR)
  • Role: Structural integrity and organic purity.[1][2]

  • Pros: uniquely identifies the Aziridinium impurity (distinct shift) and hydrolysis byproducts.

  • Cons: Does not detect inorganic salts (e.g., NaBr, KBr) left over from synthesis.

  • Verdict: Essential for stability testing.[1]

Part 4: The Self-Validating Protocol

To ensure scientific integrity, use this "Triangulation Protocol." This workflow forces the data to self-validate, eliminating false failures due to hygroscopicity.[1]

Step-by-Step Methodology
  • Sample Preparation (Inert Loop):

    • Handle all reference standards in a Nitrogen-purged glovebox or desiccator.[1]

    • Do not dry at high temperatures (>60°C) under vacuum, as this promotes HBr loss and cyclization.[1]

    • Preferred Drying: Vacuum desiccator over P₂O₅ at Room Temperature for 24 hours.

  • Water Correction (The "Correction Factor"):

    • Run a Karl Fischer (Coulometric) titration immediately before CHN analysis.[1]

    • Calculation:

      
      
      
  • The Validation Workflow (Visualized):

ValidationProtocol cluster_parallel Parallel Analysis Paths Start Raw Sample (2-Bromoethyl)methylamine HBr PathA Path A: Stoichiometry (CHN Analysis) Start->PathA PathB Path B: Water Content (Karl Fischer) Start->PathB PathC Path C: Structure (1H NMR in DMSO-d6) Start->PathC Decision Data Synthesis: Apply Water Correction to CHN PathA->Decision PathB->Decision Correction Factor PathC->Decision Purity Check Pass PASS: Corrected CHN within ±0.4% No Aziridinium in NMR Decision->Pass Consistent Fail FAIL: Investigate Synthesis Decision->Fail Deviant

Figure 2: Triangulation protocol ensuring that water content does not generate false-negative purity results.

Part 5: Troubleshooting & Interpretation
ObservationDiagnosisCorrective Action
Low %C, Low %N, High %H Sample is wet (Hygroscopic).[1]Apply Karl Fischer correction. Do not re-dry aggressively.[1]
Correct %C, Low %Br Partial cyclization (Loss of HBr).[1]Check NMR for aziridinium peaks.[1] Reject batch.
High % Ash / Residue Inorganic contamination (NaBr/KBr).[1]Check synthesis wash steps.[1] EA cannot fix this; recrystallize.
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2774217, 2-Bromoethylamine hydrobromide. Retrieved from [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Bromo-ethyl)-methyl-amine

The following guide is designed for researchers and safety officers handling (2-Bromo-ethyl)-methyl-amine (often supplied as the hydrobromide salt: 2-Bromo-N-methylethanamine HBr ). This compound is a nitrogen mustard pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and safety officers handling (2-Bromo-ethyl)-methyl-amine (often supplied as the hydrobromide salt: 2-Bromo-N-methylethanamine HBr ).

This compound is a nitrogen mustard precursor . While the salt form is stable, the free base cyclizes spontaneously in solution to form the highly reactive and toxic N-methylaziridinium ion . This guide addresses the duality of the hazard: the stable precursor and the transient, potent alkylating agent generated during experimentation.

Emergency Overview & Risk Assessment

Compound Identity:

  • Name: 2-Bromo-N-methylethanamine (Free Base) / Hydrobromide (Salt)

  • CAS: 107-04-0 (Free Base) / 2576-47-8 or 40052-63-9 (HBr Salt)

  • Class: Alkylating Agent Precursor / Nitrogen Mustard Analog

The Critical Hazard Mechanism: The primary danger of this compound is not the static salt, but its activation in solution . Upon neutralization (free-basing) or dissolution in nucleophilic solvents, the amine attacks the adjacent carbon, displacing the bromide and forming a cyclic Aziridinium Ion .

  • Hazard Status: Potent Vesicant (Blistering Agent) and Alkylator (DNA Damaging).

  • Latency: Symptoms of exposure (redness, blisters) may be delayed 4–12 hours.

Mechanism of Toxicity (Visualization)

The following diagram illustrates the transformation from the stable storage form to the active toxic species. This pathway dictates your safety protocols.

ToxicityPathway Salt Precursor (Storage) 2-Bromo-N-methylethanamine HBr (Stable Solid) FreeBase Free Base (Transient Intermediate) Salt->FreeBase Neutralization (e.g., NaHCO3, Et3N) Aziridinium ACTIVE TOXIN N-Methylaziridinium Ion (Potent Alkylator) FreeBase->Aziridinium Spontaneous Cyclization (Intramolecular Attack) DNA Biological Target (DNA/Protein Alkylation) Aziridinium->DNA Irreversible Binding (Cytotoxicity)

Caption: Activation pathway from stable salt to reactive aziridinium ion.[1][2][3][4] Safety measures must target the "Active Toxin" phase.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for the active solution phase due to the high permeation rate of small alkylating molecules.

Task CategoryRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solid Handling (Weighing HBr salt)Fume Hood (Face Velocity >0.5 m/s)Double Nitrile (0.11 mm min)Safety Glasses with Side ShieldsLab Coat (Buttoned)
Synthesis/Reaction (In solution/Free base)Fume Hood (Sash at lowest working height)Laminate Film (Silver Shield/4H) under NitrileChemical Splash GogglesLab Coat + Chem-Resistant Apron
Spill Cleanup (Any form)P100/OV Respirator (if outside hood)Laminate Film (Silver Shield/4H)Face Shield + GogglesTyvek Suit or Impervious Gown
Operational Protocols
A. Storage & Stability
  • Condition: Store the HBr salt in a desiccator at 2–8°C . Moisture can induce slow hydrolysis and release of HBr gas.

  • Segregation: Keep away from strong bases (induces cyclization) and oxidizers.

B. Weighing & Transfer
  • Engineering Control: Never weigh this compound on an open bench. Move the balance into a fume hood or use a localized powder containment hood.

  • Technique: Use disposable antistatic weighing boats. After transfer, immediately wipe the balance area with a 10% Sodium Thiosulfate solution (see Decontamination).

C. Reaction Setup (The Danger Zone)
  • Solvent Choice: Avoid protic solvents if possible, as they can accelerate solvolysis.

  • Base Addition: If your protocol requires a base (e.g., Triethylamine, Carbonate), add it slowly at 0°C . The generation of the free base is exothermic and immediately triggers aziridinium formation.

  • Closed System: All reactions must be run in closed vessels (septum-sealed flasks) to prevent vapor release.

Decontamination & Waste Disposal

Standard organic waste disposal is unsafe for active alkylating solutions. You must chemically quench the aziridinium ion before disposal.

Quenching Solution (The "Decon Mix")

Prepare a solution of:

  • 10% w/v Sodium Thiosulfate (

    
    ) 
    
  • 90% Water

  • (Optional) 1% Sodium Bicarbonate to buffer acidity.

Mechanism: Thiosulfate is a "soft" nucleophile that rapidly attacks the strained aziridine ring, opening it to form a non-toxic Bunte salt (thiosulfate ester).

Decontamination Protocol
  • Glassware: Soak all contaminated glassware in the Decon Mix for 24 hours before washing.

  • Spills (Liquid):

    • Cover spill with absorbent pads.

    • Flood the pads gently with Decon Mix.

    • Wait 30 minutes .

    • Collect as hazardous chemical waste.

  • Spills (Solid):

    • Cover with wet paper towels (wet with Decon Mix) to prevent dust.

    • Scoop up and place in a wide-mouth waste jar.

    • Add excess Decon Mix to the jar to ensure neutralization.

Emergency Response
ScenarioImmediate Action
Skin Contact Immediate Flush: Wash with soap and water for 15 mins. Do not scrub (abrasion increases absorption). Apply Calcium Gluconate gel if HBr hydrolysis is suspected (optional, but recommended). Seek medical attention.
Eye Contact Flush with water/saline for 15 mins. Hold eyelids open. Time is critical to prevent corneal alkylation.
Inhalation Move to fresh air.[5] If breathing is difficult, provide oxygen. Monitor for delayed pulmonary edema (up to 24h).
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2774217, 2-Bromoethylamine hydrobromide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-bromoethylamine hydrobromide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs (Section: Alkylating Agents). Retrieved from [Link]

  • Prichard, M. N., et al. (2007). Inhibition of Herpesvirus Replication by 2-Bromo-5,6-dichloro-1-(beta-d-ribofuranosyl)benzimidazole. (Demonstrating handling of bromo-alkyl precursors). Antimicrobial Agents and Chemotherapy.[6] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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